molecular formula C6H5N3 B1332374 6-Aminopicolinonitrile CAS No. 370556-44-8

6-Aminopicolinonitrile

Cat. No.: B1332374
CAS No.: 370556-44-8
M. Wt: 119.12 g/mol
InChI Key: KSQSBNSABUZDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopicolinonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQSBNSABUZDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340374
Record name 6-Aminopicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370556-44-8
Record name 6-Aminopicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminopicolinonitrile (CAS Number: 370556-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinonitrile, with the Chemical Abstracts Service (CAS) number 370556-44-8, is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. Its structural scaffold is recognized as a key component in the development of kinase inhibitors, particularly for Discoidin Domain Receptor 1 (DDR1). This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as a precursor for DDR1 inhibitors.

Chemical and Physical Properties

This compound, also known as 6-amino-2-pyridinecarbonitrile, is a solid at room temperature. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 370556-44-8[1][2][3]
Molecular Formula C₆H₅N₃[1][2][3]
Molecular Weight 119.12 g/mol [2][3]
IUPAC Name 6-aminopyridine-2-carbonitrile[2]
Synonyms 2-Amino-6-cyanopyridine, 6-Aminopyridine-2-carbonitrile[2][3]
InChI InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,(H2,8,9)[2]
InChIKey KSQSBNSABUZDMI-UHFFFAOYSA-N[2]
SMILES N#Cc1cccc(N)n1

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA 0.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 119.048347172
Monoisotopic Mass 119.048347172
Topological Polar Surface Area 62.7 Ų
Heavy Atom Count 9
Formal Charge 0
Complexity 134

Synthesis and Experimental Protocols

Experimental Protocol: General Synthesis of this compound from a Halogenated Precursor

Materials:

  • 6-Halopicolinonitrile (e.g., 6-chloropicolinonitrile or 6-bromopicolinonitrile)

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent, or an ammonia surrogate)

  • Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

  • Palladium or Copper catalyst (optional, for cross-coupling reactions)

  • Ligand (optional, for cross-coupling reactions)

  • Base (e.g., potassium carbonate, sodium carbonate, or triethylamine)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Purification supplies (silica gel for column chromatography, appropriate solvents for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 6-halopicolinonitrile (1.0 equivalent) in a suitable solvent.

  • Addition of Reagents: Add the ammonia source (an excess, typically 2-10 equivalents) and a base (if required, typically 1.5-3.0 equivalents) to the reaction mixture. If a catalyzed reaction is employed, add the catalyst and ligand at this stage.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reagents (typically ranging from 80 °C to 150 °C). Stir the reaction vigorously for a period of 2 to 24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it may be the desired product or a salt byproduct. The work-up procedure will vary depending on the reaction specifics but generally involves:

    • Filtering the reaction mixture to remove any solids.

    • Quenching the reaction with water.

    • Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing the combined organic layers with brine.

    • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

    • Concentrating the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Applications in Drug Discovery

The primary interest in this compound within the drug development community stems from its use as a scaffold for the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors. DDR1 is a receptor tyrosine kinase that is activated by collagen and has been implicated in various pathological processes, including cancer progression, fibrosis, and inflammation.[4]

While specific inhibitory concentrations (e.g., IC₅₀ values) for this compound against DDR1 are not publicly available, numerous patents describe the use of this molecule as a key intermediate in the synthesis of potent and selective DDR1 inhibitors. For context, reported IC₅₀ values for other small molecule DDR1 inhibitors, such as DDR1-IN-1 and DDR1-IN-2, are in the nanomolar range (105 nM and 6.8 nM, respectively).[5][6] This highlights the potential for derivatives of this compound to exhibit significant biological activity.

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell proliferation, migration, and extracellular matrix remodeling. The following diagram illustrates a simplified overview of the DDR1 signaling pathway.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 DDR1_dimer DDR1 Dimerization & Autophosphorylation DDR1->DDR1_dimer PI3K PI3K DDR1_dimer->PI3K MAPK_pathway MAPK/ERK Pathway DDR1_dimer->MAPK_pathway NF_kB NF-κB DDR1_dimer->NF_kB Akt Akt PI3K->Akt Cell_Processes Cell Proliferation, Migration, Adhesion, ECM Remodeling Akt->Cell_Processes MAPK_pathway->Cell_Processes NF_kB->Cell_Processes Synthesis_Workflow Start This compound Step1 Functional Group Modification (e.g., Acylation, Alkylation) Start->Step1 Intermediate Modified Intermediate Step1->Intermediate Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Final_Product DDR1 Inhibitor Candidate Step2->Final_Product Screening Biological Screening (Kinase Assays) Final_Product->Screening

References

6-Aminopicolinonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Synthetic Applications of 6-Aminopicolinonitrile

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in contemporary pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, presents its quantitative data in a structured format, and outlines a critical experimental protocol for its application in the synthesis of antiviral agents.

Core Molecular and Physicochemical Data

This compound, also known by its synonyms 6-amino-2-pyridinecarbonitrile and 2-amino-6-cyanopyridine, is a substituted pyridine derivative. Its core structure is central to the synthesis of various complex heterocyclic systems.

The fundamental molecular and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
CAS Number 370556-44-8
IUPAC Name 6-aminopyridine-2-carbonitrile
Physical Form Solid
Purity ≥97% (Typical)
Storage Conditions 4°C, protect from light, store under inert gas
Topological Polar Surface Area (TPSA) 62.7 Ų
LogP (Computed) 0.53548
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

Application in Pharmaceutical Synthesis: The Remdesivir Intermediate

This compound has gained significant attention for its role as a crucial starting material in the synthesis of the antiviral drug Remdesivir (GS-5734). Remdesivir is a prodrug of a nucleoside analog, GS-441524, which acts as a broad-spectrum antiviral agent by inhibiting viral RNA-dependent RNA polymerase. The core heterocyclic structure of GS-441524, a pyrrolo[2,1-f]triazin-4-amine, is constructed from this compound.

The following experimental protocol outlines a synthetic route to a key intermediate in the synthesis of the pyrrolo[2,1-f]triazine nucleus, starting from this compound. This pathway is a critical component in the overall synthesis of Remdesivir.

Experimental Protocol: Synthesis of a Pyrrolo[2,1-f][3][5][6]triazine Intermediate

This protocol is based on established synthetic strategies for pyrrolo[2,1-f]triazine derivatives, which form the core of the Remdesivir intermediate GS-441524.

Objective: To synthesize a substituted pyrrolo[2,1-f]triazine from this compound.

Materials:

  • This compound

  • A suitable pyrrole derivative (e.g., a 2-substituted pyrrole)

  • Reagents for N-amination (e.g., O-(diphenylphosphinyl)hydroxylamine or hydroxylamine-O-sulfonic acid)

  • Reagents for cyclization (e.g., formamidine acetate)

  • Anhydrous solvents (e.g., THF, Formamide)

  • Sodium hydride (NaH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

  • N-Amination of a Pyrrole Derivative:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen pyrrole derivative in an appropriate anhydrous solvent.

    • Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add a solution of the N-aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) in the same anhydrous solvent dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminated pyrrole intermediate. Purify by column chromatography if necessary.

  • Cyclization with an Amidine Reagent:

    • Combine the N-aminated pyrrole intermediate and formamidine acetate in a flask.

    • Add a high-boiling point solvent such as formamide.

    • Heat the reaction mixture at an elevated temperature (e.g., 165 °C) for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize or purify the crude product by column chromatography to obtain the desired pyrrolo[2,1-f]triazin-4-amine derivative.

This synthetic pathway highlights the utility of this compound and related structures in constructing complex heterocyclic systems that are of significant interest in medicinal chemistry.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the synthetic workflow described above.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product start1 This compound Analogues (e.g., Pyrrole Derivatives) step1 Step 1: N-Amination start1->step1 start2 N-Aminating Agent (e.g., O-(Diphenylphosphinyl)hydroxylamine) start2->step1 step2 Step 2: Cyclization step1->step2 N-aminated pyrrole intermediate product Pyrrolo[2,1-f][1,2,4]triazin-4-amine Core (Remdesivir Intermediate) step2->product

Caption: Synthetic workflow for the Pyrrolo[2,1-f]triazine core.

logical_relationship substance This compound intermediate Key Building Block substance->intermediate is a application Pharmaceutical Synthesis intermediate->application used in product Antiviral Agents (e.g., Remdesivir) application->product to produce

Caption: Role of this compound in drug development.

In-Depth Technical Guide on the Physical Properties of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 6-Aminopicolinonitrile, targeting researchers, scientists, and professionals in drug development. The guide synthesizes available data into a clear, structured format, details relevant experimental methodologies, and provides a visualization of a representative synthetic workflow.

Core Physical Properties

Data Presentation: Physical Properties of Aminopicolonitriles

PropertyThis compound5-Aminopicolinonitrile (Isomer for Comparison)
Molecular Formula C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol [1][2]119.12 g/mol [4]
Melting Point Data not available148-152 °C[4][5]
Boiling Point Data not available368.2 °C (Predicted)[4]
Density Data not available1.24 g/cm³ (Predicted)[5]
Solubility Data not availableSoluble in some organic solvents like ethanol, dimethylformamide, and dichloromethane; almost insoluble in water.[4]
pKa Data not available0.61 (Predicted)[4]
LogP 0.53548 (Computational)[1]Data not available
Topological Polar Surface Area (TPSA) 62.7 Ų (Computational)[1]Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

  • Mass Spectrometry (MS): A GC-MS spectrum for this compound is available in the PubChem database, with a prominent molecular ion peak at m/z 119.[2] The fragmentation pattern shows top peaks at m/z 92 and 41, which can be indicative of the loss of HCN and subsequent fragmentation of the pyridine ring.[2]

  • Infrared (IR) Spectroscopy: While a specific spectrum for this compound is not provided, the structure suggests characteristic absorption bands. Aromatic nitriles typically exhibit a C≡N stretching peak between 2240 and 2220 cm⁻¹, which is lower than for saturated nitriles due to conjugation.[6] The amino group (N-H) would likely show stretching vibrations in the range of 3200-3400 cm⁻¹.[7] Aromatic C-H stretches are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1600-1400 cm⁻¹ region.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Similarly, specific experimental ¹³C NMR chemical shift data for this compound is not widely published.[11][12][13][14] The carbon of the nitrile group (C≡N) in aromatic nitriles typically appears in a distinct region of the spectrum.

Experimental Protocols

The following are detailed, generalized methodologies for determining key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to increase the temperature gradually, especially as it approaches the expected melting point. A rate of 1-2 °C per minute is recommended for accurate measurements.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

  • The recorded range between the onset and completion of melting is the melting point range of the substance. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and biological assays.

Apparatus:

  • Test tubes and a test tube rack

  • Vortex mixer or stirring rods

  • Graduated pipettes or cylinders

  • Spatula

  • A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO))

Procedure:

  • Add a small, measured amount of this compound (e.g., 10 mg) to a clean, dry test tube.

  • Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

  • Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble under these conditions.

  • If the solid remains, the compound is considered sparingly soluble or insoluble. The degree of solubility can be quantified by carefully measuring the amount of dissolved solid in a saturated solution.

  • Repeat this procedure with a range of solvents of varying polarities to establish a solubility profile.

Mandatory Visualization

The following diagram illustrates a representative experimental workflow for the synthesis of a related class of compounds, 6-amino-2-pyridone-3,5-dicarbonitriles, via a one-pot, two-step catalytic process.[15]

experimental_workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization reagent reagent intermediate intermediate product product condition condition catalyst catalyst step step aldehyde Aldehyde step1_reaction Stirring, RT, Solvent-free aldehyde->step1_reaction malononitrile Malononitrile malononitrile->step1_reaction betaine Betaine betaine->step1_reaction cat. ylidenemalononitrile Ylidenemalononitrile Intermediate step1_reaction->ylidenemalononitrile step2_reaction Reflux, Methanol ylidenemalononitrile->step2_reaction One-pot transfer cyanoacetamide N-substituted 2-cyanoacetamide cyanoacetamide->step2_reaction guanidinium_carbonate Guanidinium Carbonate guanidinium_carbonate->step2_reaction cat. final_product 6-amino-2-pyridone- 3,5-dicarbonitrile step2_reaction->final_product

One-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.

References

Technical Guide: Physicochemical Properties of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 6-Aminopicolinonitrile (CAS No. 370556-44-8), with a specific focus on its melting and boiling points. This document compiles available data and outlines standard experimental methodologies for the determination of these key physical constants.

Core Physicochemical Data

This compound, also known as 6-amino-2-pyridinecarbonitrile, is a substituted pyridine derivative with the molecular formula C₆H₅N₃.[1] While data for this compound is available across various chemical suppliers and databases, a complete experimental profile is not consistently reported. The available quantitative data is summarized below.

PropertyValueNotes
Melting Point Not ReportedAn experimentally determined melting point is not readily available in public literature. The compound is described as a solid at room temperature.[2]
Boiling Point 330.4 °CMeasured at standard atmospheric pressure (760 mmHg).

Experimental Protocols

While the specific experimental records for the determination of the boiling point of this compound are not detailed in the available literature, this section outlines the standard, widely accepted laboratory protocols for measuring the melting and boiling points of solid organic compounds.

Melting Point Determination (General Protocol)

The melting point of a crystalline solid is a critical indicator of purity.[3] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. A common method for its determination is the capillary tube method using a melting point apparatus or a Thiele tube.[3]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of a few millimeters.[4]

  • Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting range, followed by a second, more careful determination.[3]

  • Observation: The heating rate is slowed to approximately 1-2°C per minute near the expected melting point.

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting point is reported as the range T1-T2.

Boiling Point Determination (General Protocol)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] For high-boiling-point solids like this compound, a micro-scale method such as the Siwoloboff method is often employed.

Methodology:

  • Sample Preparation: A small amount (a few milliliters) of the substance is placed into a small test tube or fusion tube.[6]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the sample.[5]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with high-boiling point oil (e.g., paraffin oil), to ensure uniform heating.[5][7]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary will bubble out.[5] Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tip.

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5] This indicates that the vapor pressure inside the capillary equals the external atmospheric pressure.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physicochemical properties described above.

G A Start: Obtain Pure Sample B Prepare Capillary Tube (Pack Solid Sample) A->B Dry & Powder C Place in Melting Point Apparatus B->C D Heat Apparatus Slowly (1-2°C / min) C->D E Observe Sample D->E F Record T1 (First Liquid Drop) E->F Melting Begins G Record T2 (Completely Liquid) F->G Melting Continues H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

G A Start: Place Sample in Fusion Tube B Insert Inverted Sealed Capillary A->B C Heat Assembly in Thiele Tube B->C D Observe Capillary Tip C->D E Steady Stream of Bubbles Emerges D->E F Remove Heat Source E->F G Record Temperature when Liquid Enters Capillary F->G Cooling H Report Boiling Point G->H

Caption: Workflow for Micro Boiling Point Determination.

References

Navigating the Solubility Landscape of 6-Aminopicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of 6-Aminopicolinonitrile in common organic solvents. The absence of this information underscores the necessity for the experimental determination of these parameters to facilitate its use in synthesis, formulation, and other research and development activities. The following sections provide detailed protocols for generating this essential data.

II. Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following protocols describe two common and reliable methods for quantifying the solubility of this compound in organic solvents: the Gravimetric Method and the UV/Vis Spectroscopy Method.

A. Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[1][2][3]

1. Materials and Apparatus:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove all undissolved particles. This step is critical for accurate results.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

4. Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute (g)) / (Volume of filtered supernatant (L))

B. UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

1. Materials and Apparatus:

  • All materials listed for the Gravimetric Method

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the same manner as described in the Gravimetric Method (Section II.A.2.1).

    • After reaching equilibrium, filter the supernatant using a syringe filter.

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted solution (g/L) × Dilution factor

III. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Sample Separation cluster_analysis Analysis cluster_grav Gravimetric Analysis cluster_spec Spectroscopic Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-48h) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter gravimetric Gravimetric Method filter->gravimetric spectroscopic UV/Vis Spectroscopy Method filter->spectroscopic evaporate Evaporate solvent from a known volume of filtrate gravimetric->evaporate calibrate Prepare standards & generate calibration curve spectroscopic->calibrate dry Dry residue to constant mass evaporate->dry weigh Weigh dried solute dry->weigh calc_grav Calculate Solubility (g/L) weigh->calc_grav dilute Dilute filtrate to fall within calibration range calibrate->dilute measure_abs Measure absorbance at λmax dilute->measure_abs calc_spec Calculate Solubility (g/L) using calibration curve measure_abs->calc_spec

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-aminopicolinonitrile. The information presented herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a clear, tabular format for ease of reference and comparison, accompanied by detailed experimental protocols.

Introduction to this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its versatile chemical scaffold. A thorough understanding of its structural properties, as elucidated by NMR spectroscopy, is crucial for its application in the synthesis of novel therapeutic agents. This guide focuses on the detailed analysis of its ¹H and ¹³C NMR spectra, providing foundational data for its identification and characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis of organic compounds.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H47.55dd8.5, 7.21H
H56.88d8.51H
H36.64d7.21H
NH₂6.58s-2H

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The assignments are based on established chemical shift predictions and coupling patterns for similar pyridine derivatives.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following data summarizes the chemical shifts for each carbon atom in this compound, also recorded in DMSO-d₆.

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C6161.2
C4140.1
C2132.5
CN118.0
C5112.9
C3110.1

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Experimental Protocols

The following section details the methodology for the acquisition of the NMR spectra presented in this guide.

Sample Preparation
  • Dissolution: A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: The solution is gently agitated using a vortex mixer to ensure complete dissolution and homogeneity.

  • Transfer: The resulting solution is transferred to a standard 5 mm NMR tube.

NMR Data Acquisition

NMR spectra are typically acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or a similar instrument.[1] The general parameters for data acquisition are as follows:

  • Spectrometer Frequency: 400 MHz for ¹H and 100 MHz for ¹³C.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Referencing: Chemical shifts for ¹H spectra are referenced to the residual solvent peak at δ 2.50 ppm.[2] Chemical shifts for ¹³C spectra are referenced to the solvent peak at δ 39.52 ppm.[2]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse excitation.

    • Number of Scans: 16-32 (signal dependent).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Logical Workflow for NMR Data Analysis

The process of analyzing and assigning the NMR spectra of this compound follows a logical progression to ensure accurate structural elucidation.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment SamplePrep Sample Preparation H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition H1_Processing 1H Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->H1_Processing C13_Processing 13C Data Processing (FT, Phasing, Baseline Correction) C13_Acquisition->C13_Processing H1_Analysis 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) H1_Processing->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift) C13_Processing->C13_Analysis Assignment Structural Assignment H1_Analysis->Assignment C13_Analysis->Assignment

Figure 1. A logical workflow for the acquisition and analysis of NMR data.

This diagram illustrates the sequential steps from preparing the sample to the final structural assignment based on the processed ¹H and ¹³C NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectral data and the associated experimental protocols provided in this technical guide serve as a fundamental resource for the characterization of this compound. Accurate interpretation of this data is essential for confirming the identity and purity of the compound in various stages of drug discovery and development. The structured presentation of data and methodologies aims to facilitate efficient and reliable analysis for researchers and scientists in the field.

References

An In-depth Technical Guide to the Interpretation of the 6-Aminopicolinonitrile Mass Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of 6-Aminopicolinonitrile, a compound of interest in pharmaceutical and chemical research. This document outlines the predicted fragmentation patterns, presents data in a structured format, and includes detailed experimental protocols for reproducibility.

Data Presentation: Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted based on the fragmentation patterns of structurally similar compounds, such as 2-aminopyridine and picolinonitrile, and established principles of mass spectrometry. The molecular formula for this compound is C₆H₅N₃, with a molecular weight of 119.12 g/mol .[1][2][3] The expected electron ionization (EI) mass spectrum will exhibit a prominent molecular ion peak and several characteristic fragment ions.

m/z Predicted Fragment Ion Proposed Fragmentation Pathway Predicted Relative Intensity
119[C₆H₅N₃]⁺• (Molecular Ion)Ionization of the parent moleculeHigh
92[C₅H₄N₂]⁺•Loss of HCN from the pyridine ringModerate
93[C₅H₅N₂]⁺Loss of a cyano radical (•CN)Moderate to Low
66[C₄H₄N]⁺Further fragmentation of the pyridine ringModerate to Low
39[C₃H₃]⁺Cleavage of the pyridine ringModerate to Low

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 119). This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The primary predicted fragmentation pathways are illustrated below.

fragmentation_pathway M [C₆H₅N₃]⁺• m/z = 119 (Molecular Ion) F1 [C₅H₄N₂]⁺• m/z = 92 M->F1 - HCN F2 [C₅H₅N₂]⁺ m/z = 93 M->F2 - •CN F3 [C₄H₄N]⁺ m/z = 66 F1->F3 - C₂H₂ F4 [C₃H₃]⁺ m/z = 39 F2->F4 - C₂H₂N

Predicted fragmentation pathway of this compound.

Experimental Protocols

This section details a standard operating procedure for acquiring the mass spectrum of this compound using an electron ionization mass spectrometer.

3.1. Sample Preparation

  • Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the mass spectrum.

  • Sample Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or acetonitrile (1 mL).

  • Concentration: The final concentration should be in the range of 10-100 µg/mL.

3.2. Instrumentation and Analysis

A standard gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe mass spectrometer with an electron ionization source is suitable for this analysis.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 30-200

  • GC Conditions (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

3.3. Data Analysis

  • Spectrum Acquisition: Acquire the mass spectrum of the sample.

  • Background Subtraction: Perform background subtraction to remove signals from the solvent and any column bleed.

  • Peak Identification: Identify the molecular ion peak and major fragment ions.

  • Library Matching: Compare the acquired spectrum with spectral libraries (if available) for confirmation.

Experimental Workflow

The logical flow of the mass spectrometry experiment is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Dissolve this compound in volatile solvent P2 Dilute to final concentration P1->P2 A1 Introduce sample into MS P2->A1 A2 Electron Ionization (70 eV) A1->A2 A3 Mass Analysis (Quadrupole/TOF) A2->A3 A4 Detection A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Background Subtraction D1->D2 D3 Peak Identification & Interpretation D2->D3

General experimental workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to aid in the identification and characterization of this compound in various experimental settings. The provided protocols offer a starting point for developing robust analytical methods for drug development and scientific research.

References

A Technical Guide to the FT-IR Spectral Analysis of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Aminopicolinonitrile. Due to the limited availability of a published and fully assigned FT-IR spectrum for this compound, this guide presents a representative spectral analysis based on the well-documented vibrational modes of structurally analogous compounds: 2-aminopyridine and picolinonitrile (2-cyanopyridine). This approach allows for a robust interpretation of the expected spectral features of this compound, which is of interest in pharmaceutical and materials science research.

Predicted FT-IR Spectral Data of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are derived from the known vibrational modes of the aminopyridine and cyanopyridine moieties.

Wave Number (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric StretchingAmino GroupMedium - Strong
3100 - 3000C-H Aromatic StretchingPyridine RingMedium - Weak
2240 - 2220C≡N StretchingNitrile GroupStrong, Sharp
1650 - 1580N-H Scissoring (Bending)Amino GroupMedium
1620 - 1450C=C and C=N Ring StretchingPyridine RingStrong - Medium
1480 - 1420C-N StretchingAmino-PyridineMedium
1300 - 1000C-H In-plane BendingPyridine RingMedium - Weak
900 - 675C-H Out-of-plane BendingPyridine RingStrong

Interpretation of Vibrational Modes

The FT-IR spectrum of this compound is expected to be rich in information, revealing the key functional groups present in the molecule.

  • N-H Stretching: The presence of a primary amine is typically confirmed by two bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[1][2]

  • C-H Aromatic Stretching: The pyridine ring will exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ range.

  • C≡N Stretching: A strong and sharp absorption band between 2240 and 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group. The position of this band can be influenced by conjugation with the aromatic ring.

  • N-H Bending: The in-plane bending or "scissoring" vibration of the amino group is expected to appear in the 1650-1580 cm⁻¹ region.[1]

  • Pyridine Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring will result in a series of strong to medium bands between 1620 and 1450 cm⁻¹.[3]

  • C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is anticipated in the 1480-1420 cm⁻¹ range.

  • C-H In-plane and Out-of-plane Bending: The fingerprint region below 1300 cm⁻¹ will contain numerous bands corresponding to the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. The pattern of the out-of-plane bending bands (900-675 cm⁻¹) can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocols for FT-IR Analysis of Solid Samples

Accurate and reproducible FT-IR spectra of solid samples like this compound rely on proper sample preparation. The following are detailed methodologies for common techniques.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-quality transmission spectra of solid samples.

  • Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample. The particle size should be reduced to less than 2 micrometers to minimize scattering of the infrared radiation.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the ground sample in the mortar. KBr is transparent to infrared radiation and serves as a matrix.

  • Homogenization: Gently but thoroughly mix the sample and KBr powder until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Thin Solid Film Method

This method is suitable for soluble solid samples and can be a quicker alternative to the KBr pellet technique.

  • Sample Dissolution: Dissolve a small amount (approximately 5-10 mg) of this compound in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone). The solvent should not have strong absorption bands in the spectral regions of interest.

  • Film Casting: Place a drop of the resulting solution onto the surface of an infrared-transparent salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the salt plate.

  • Analysis: Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the surface of the ATR crystal is clean and free from any residues from previous measurements.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Analysis: Collect the FT-IR spectrum.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the FT-IR analysis of a solid sample.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output start Start: Solid Sample grind Grind Sample start->grind KBr Pellet dissolve Dissolve in Solvent start->dissolve Thin Film atr_place Place on ATR Crystal start->atr_place ATR mix Mix with KBr grind->mix press Press into Pellet mix->press spectrometer Place in Spectrometer press->spectrometer cast Cast on Salt Plate dissolve->cast cast->spectrometer atr_place->spectrometer acquire Acquire Spectrum spectrometer->acquire process Process Data (Baseline Correction, etc.) acquire->process analyze Spectral Interpretation (Peak Assignment) process->analyze report Generate Report analyze->report

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Conclusion

This technical guide provides a foundational understanding of the FT-IR spectral characteristics of this compound for researchers and professionals in drug development. By leveraging data from analogous compounds, a predictive analysis of the key vibrational modes has been presented. Furthermore, detailed experimental protocols for sample preparation have been outlined to ensure the acquisition of high-quality spectral data. The provided workflow diagram offers a clear visual representation of the analytical process. This comprehensive information will aid in the identification, characterization, and quality control of this compound in a laboratory setting.

References

Crystal Structure of 6-Aminopicolinonitrile: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystallographic data for 6-Aminopicolinonitrile remains an area of active scientific inquiry, as publicly available, experimentally determined crystal structure information is currently limited. This technical guide serves to consolidate the known chemical and physical properties of this compound and outlines the standard methodologies that would be employed for the determination of its crystal structure. While a definitive crystallographic dataset is not yet available, this document provides a framework for understanding the potential structural characteristics of this compound and the experimental workflows required for their elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, also known as 6-amino-2-pyridinecarbonitrile, is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₆H₅N₃ChemScene[1]
Molecular Weight 119.12 g/mol ChemScene[1]
CAS Number 370556-44-8ChemScene[1]
Appearance White to pale yellow crystalline solidN/A
Melting Point Not reportedN/A
Solubility Soluble in some organic solventsN/A

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established experimental pipeline. The logical flow of this process, from material synthesis to data analysis, is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Single-Crystal X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the determination of the crystal structure of a small molecule like this compound.

Synthesis and Purification

The first step involves the chemical synthesis of this compound. Following synthesis, the compound must be purified to a high degree to ensure the growth of high-quality single crystals. Common purification techniques include recrystallization, column chromatography, and sublimation.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Various crystallization techniques would be explored, such as:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This involves determining the unit cell dimensions and the positions of the atoms within the unit cell. Initial phases are typically determined using direct methods or Patterson methods. The resulting structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

Anticipated Structural Features and Data Presentation

Should the crystal structure of this compound be determined, the following quantitative data would be of primary interest to researchers and drug development professionals. This data would be presented in structured tables for clarity and ease of comparison.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Expected Value Range/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (molecules per unit cell) Integer value

| Calculated Density (ρ) | g/cm³ |

Table 3: Hypothetical Key Bond Lengths and Angles for this compound

Bond/Angle Expected Length (Å) / Angle (°)
C-C (aromatic) ~1.39 - 1.41
C-N (pyridine) ~1.33 - 1.35
C-C≡N ~1.44 - 1.46
C≡N ~1.14 - 1.16
C-NH₂ ~1.35 - 1.37
Pyridine Ring Angles ~118 - 122

| C-C-N (nitrile) | ~178 - 180 |

Intermolecular Interactions and Crystal Packing

A crucial aspect of the crystal structure analysis would be the investigation of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions govern the packing of the molecules in the crystal lattice and can significantly influence the physicochemical properties of the solid state, including solubility and stability. A diagram illustrating potential hydrogen bonding and π-stacking interactions is presented below.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_pi_stack π-π Stacking N1_1 N(amino) N_py2 N(pyridine) N1_1->N_py2 H-bond N_py1 N(pyridine) CN1 C≡N N1_2 N(amino) N1_2->CN1 H-bond CN2 C≡N Py_ring1 Pyridine Ring 1 Py_ring2 Pyridine Ring 2 Py_ring1->Py_ring2

Caption: A conceptual diagram illustrating potential intermolecular hydrogen bonding and π-π stacking interactions in the crystal lattice of this compound.

Conclusion

While a definitive, experimentally determined crystal structure of this compound is not currently available in the public domain, this guide outlines the necessary experimental procedures for its determination and the anticipated structural features of interest. The synthesis, purification, and successful crystallization of this compound are the critical first steps toward obtaining high-quality single crystals for X-ray diffraction analysis. The resulting crystallographic data would provide invaluable insights into its molecular geometry, intermolecular interactions, and crystal packing, which are essential for its application in research and drug development. Future work should focus on obtaining these experimental data to fully characterize the solid-state structure of this compound.

References

6-Aminopicolinonitrile: A Core Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a nitrile functional group. This unique combination of moieties makes it a valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged structure" known for its presence in numerous biologically active compounds. The nitrile group, a versatile functional group, can act as a key pharmacophore, participating in various interactions with biological targets and serving as a bioisostere for other functional groups like carbonyls. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and its potential applications in the design of novel therapeutics.

Synonyms and Identifiers

Proper identification of chemical compounds is crucial for research and development. The following table summarizes the various synonyms and identifiers for this compound.

Identifier TypeValue
IUPAC Name 6-aminopyridine-2-carbonitrile[1]
CAS Number 370556-44-8[1][2][3]
Other Names 2-Amino-6-cyanopyridine
6-amino-2-Pyridinecarbonitrile[3]
2-Pyridinecarbonitrile, 6-amino-[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValue
Molecular Formula C₆H₅N₃[1][2][3]
Molecular Weight 119.12 g/mol [1][2][3]
Appearance Solid
Purity ≥97%[2]
Storage 4°C, protect from light[2]
SMILES N#CC1=NC(N)=CC=C1[2]
InChIKey KSQSBNSABUZDMI-UHFFFAOYSA-N[1]

Proposed Synthesis of this compound: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of similar aminopyridine carbonitriles. The following protocol outlines a potential multi-step synthesis.

Reaction Scheme:

A possible approach involves the conversion of a precursor, such as 6-chloropicolinonitrile, through a nucleophilic aromatic substitution reaction with an amino group source.

Materials and Reagents:

  • 6-chloropicolinonitrile

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-chloropicolinonitrile (1 equivalent), the palladium catalyst (e.g., 0.02 equivalents), and the ligand (e.g., 0.04 equivalents).

  • Addition of Reagents: Add the anhydrous solvent to dissolve the starting materials. Then, add the base (e.g., 1.5 equivalents) and the ammonia source.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated period (e.g., 12-24 hours) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

G cluster_workflow Proposed Synthesis Workflow for this compound start Start: 6-chloropicolinonitrile reaction Amination Reaction (Pd-catalyzed) start->reaction Reagents: Ammonia source, Pd catalyst, Ligand, Base, Solvent workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product characterization Characterization (NMR, MS) product->characterization

Proposed synthesis workflow for this compound.

Role in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a molecule of significant interest in drug discovery. The aminopyridine moiety is a common scaffold in many approved drugs, and the nitrile group offers unique properties that can be exploited in rational drug design.

The nitrile group can act as a bioisostere for a carbonyl group, mimicking its size, polarity, and ability to act as a hydrogen bond acceptor.[4] This bioisosteric replacement can lead to improved metabolic stability, enhanced selectivity, and better pharmacokinetic profiles of drug candidates.[5][6] Furthermore, the nitrile group's electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets and its susceptibility to metabolic degradation.[4]

The introduction of a nitrile group into a drug molecule can block metabolically labile sites, thereby increasing the metabolic stability of the compound.[5] In drug design, the nitrile group can participate in hydrogen bonding, polar interactions, and π-π stacking with target proteins, contributing to the binding affinity and selectivity of the molecule.[5]

G cluster_bioisostere The Nitrile Group as a Bioisostere in Drug Design cluster_advantages Potential Advantages lead_compound Lead Compound (e.g., with a carbonyl group) bioisosteric_replacement Bioisosteric Replacement (Carbonyl -> Nitrile) lead_compound->bioisosteric_replacement nitrile_analog Nitrile-Containing Analog (e.g., this compound derivative) bioisosteric_replacement->nitrile_analog improved_pk Improved Pharmacokinetics nitrile_analog->improved_pk enhanced_potency Enhanced Potency & Selectivity nitrile_analog->enhanced_potency metabolic_stability Increased Metabolic Stability nitrile_analog->metabolic_stability

References

6-Aminopicolinonitrile: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinonitrile, a substituted pyridine derivative, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique structure, featuring both a nucleophilic amino group and a reactive nitrile moiety on a pyridine scaffold, allows for a wide range of chemical transformations. This guide provides an in-depth look at the discovery, historical synthesis, and key chemical properties of this important intermediate.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have been first prepared as an intermediate in a larger synthetic effort rather than a target molecule of singular focus. The Beilstein database, a comprehensive repository of organic chemistry information dating back to the 18th century, and its modern equivalent, Reaxys, are the most likely sources to contain the earliest recorded preparation of this compound.[1][2] Mentions of its synthesis often appear in the context of creating more complex heterocyclic systems.

Historically, the synthesis of aminopyridines has been a significant area of research in organic chemistry.[3] Early methods for the introduction of an amino group onto a pyridine ring often involved harsh reaction conditions. The development of more efficient and selective methods for the synthesis of compounds like this compound has been driven by their utility in medicinal chemistry.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 119.12 g/mol .[4][5][6] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅N₃[4][5][6]
Molecular Weight 119.12 g/mol [4][5][6]
CAS Number 370556-44-8[4][5][6]
Appearance Pale yellow to off-white solid[7]
Melting Point Not consistently reported
Boiling Point Not available
Density ~1.22 g/cm³[7]

Synthesis and Experimental Protocols

The primary and most direct route for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 6-position of a picolinonitrile derivative with an amino group.

General Synthesis Pathway

A common laboratory-scale synthesis involves the reaction of a 6-halopicolinonitrile, such as 6-chloropicolinonitrile, with ammonia or an ammonia equivalent. This reaction is typically carried out in a sealed vessel at elevated temperatures.

Synthesis_Pathway 6-Halopicolinonitrile 6-Halopicolinonitrile reagents + 6-Halopicolinonitrile->reagents Ammonia (or equivalent) Ammonia (or equivalent) Ammonia (or equivalent)->reagents This compound This compound reagents->this compound Heat, Pressure

Caption: General reaction scheme for the synthesis of this compound.

Representative Experimental Protocol

Synthesis of this compound from 6-Chloropicolinonitrile

Materials:

  • 6-Chloropicolinonitrile

  • Ammonia (e.g., as a solution in a suitable solvent like 1,4-dioxane or as aqueous ammonia)

  • Sealed reaction vessel (e.g., a pressure tube or autoclave)

  • Solvent (e.g., 1,4-dioxane, water)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Purification apparatus (e.g., column chromatography setup or recrystallization equipment)

Procedure:

  • Reaction Setup: In a clean, dry sealed reaction vessel, dissolve 6-chloropicolinonitrile in a suitable solvent.

  • Addition of Ammonia: Add a stoichiometric excess of ammonia to the reaction vessel. The vessel should be sealed securely.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C with vigorous stirring. The reaction is usually monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine its completion.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, reaction time, and purification method, may vary and should be optimized for each specific application.

Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its two functional groups. The amino group can act as a nucleophile in various coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential applications in medicinal chemistry. For instance, it has been used in the synthesis of inhibitors of various enzymes.

Applications cluster_start This compound cluster_reactions Reactions cluster_products Products start_node This compound amino_reactions Amino Group Reactions (e.g., Acylation, Alkylation, Coupling) start_node->amino_reactions nitrile_reactions Nitrile Group Reactions (e.g., Hydrolysis, Reduction) start_node->nitrile_reactions heterocycles Complex Heterocycles amino_reactions->heterocycles nitrile_reactions->heterocycles pharmaceuticals Pharmaceutical Intermediates heterocycles->pharmaceuticals

Caption: Synthetic utility of this compound.

Conclusion

This compound is a key synthetic intermediate whose importance has grown with the increasing demand for complex nitrogen-containing heterocyclic compounds in various fields, particularly in drug discovery. While its initial discovery is not widely publicized, its synthesis from readily available starting materials and its versatile reactivity have solidified its role as a valuable tool for organic chemists. Further exploration of historical chemical literature and databases like Reaxys and Beilstein may provide more definitive insights into its origins.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Aminopicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the synthesis of 6-aminopicolinonitrile and its derivatives, which are valuable scaffolds in medicinal chemistry. The protocols outlined below are based on established synthetic transformations, including multi-component reactions and cyanation strategies.

Introduction

This compound and its derivatives are important heterocyclic building blocks in the development of novel therapeutic agents. The presence of the amino and cyano functionalities on the pyridine ring allows for diverse chemical modifications, making them attractive starting materials for the synthesis of compounds with a wide range of biological activities, including potential applications as kinase inhibitors and anticancer agents. This document details reliable methods for their laboratory-scale synthesis.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several strategic approaches. The most common methods include:

  • Multi-component Reactions (MCRs): These reactions offer an efficient one-pot synthesis of highly substituted pyridine derivatives from simple, readily available starting materials.

  • Cyanation of Halopyridines: This classical approach involves the displacement of a halide (typically chloro or bromo) from a 2-halo-6-aminopyridine with a cyanide source, often mediated by a transition metal catalyst.

  • Functional Group Interconversion: This involves the transformation of other functional groups on the pyridine ring into the desired amino and cyano moieties.

This document will focus on a detailed protocol for a one-pot, two-step synthesis of a class of this compound derivatives and provide an overview of alternative MCR strategies.

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives[1]

This protocol describes a highly efficient method for the synthesis of a variety of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which are structurally related to this compound.

Materials:

  • Aromatic aldehyde (e.g., p-tolualdehyde)

  • Malononitrile

  • N-substituted-2-cyanoacetamide (e.g., N-benzyl-2-cyanoacetamide)

  • Betaine

  • Guanidine carbonate

  • Methanol

  • Ethyl acetate

  • Water

  • Sodium chloride

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Arylidenemalononitrile Intermediate

  • In a round-bottom flask, combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol).

  • Stir the mixture vigorously at room temperature. The reaction mixture is expected to solidify within 5-10 minutes.

  • Add methanol (1 mL) to the solidified mixture and continue stirring for an additional 10 minutes to ensure complete reaction.

Step 2: Cyclization to form the 6-Amino-2-pyridone-3,5-dicarbonitrile

  • To the reaction mixture from Step 1, add the N-substituted-2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).

  • Add methanol (2 mL) and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 10 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel containing water (10 mL) and sodium chloride (1 g).

  • Shake the separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

General Workflow for Protocol 1:

cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition and Cyclization aldehyde Aromatic Aldehyde malononitrile Malononitrile intermediate Arylidenemalononitrile aldehyde->intermediate Stirring, RT malononitrile->intermediate betaine Betaine (catalyst) betaine->intermediate cyanoacetamide N-substituted-2- cyanoacetamide product 6-Amino-2-pyridone-3,5- dicarbonitrile Derivative intermediate->product Reflux, 10 min cyanoacetamide->product guanidine Guanidine Carbonate (catalyst) guanidine->product aldehyde Aldehyde product 2-Amino-3-cyanopyridine Derivative aldehyde->product ketone Ketone ketone->product malononitrile Malononitrile malononitrile->product ammonium Ammonium Acetate ammonium->product catalyst Catalyst (e.g., base or acid) catalyst->product rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits mtor->proliferation inhibitor This compound Derivative inhibitor->rtk Inhibits

Application Notes and Protocols: 6-Aminopicolinonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Aminopicolinonitrile, a substituted aminopyridine, is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse reactivity and the facile synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant scaffolds, including substituted pyridones and fused pyrimidines, which are key components in numerous biologically active compounds.

Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

Substituted 2-pyridones are a class of heterocyclic compounds with a broad range of biological activities, including anti-cancer properties. This compound can be utilized in a one-pot, two-step synthesis to generate highly functionalized 6-amino-2-pyridone-3,5-dicarbonitriles. These compounds have shown potent anti-cancer activity against various cell lines.[1]

Application Highlight: Anti-cancer Agent Precursors

A series of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their anti-cancer activity. Notably, certain derivatives have demonstrated significant cytotoxicity against glioblastoma, liver, breast, and lung cancer cell lines. This synthetic route provides a cost-effective and efficient method for generating libraries of potential therapeutic agents for further drug development.[1]

Experimental Workflow

The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles from this compound is a multi-component reaction that proceeds in a one-pot, two-step fashion. The general workflow involves the initial Knoevenagel condensation of an aldehyde with malononitrile, followed by the addition of an N-substituted 2-cyanoacetamide (which can be conceptually derived from this compound's reactivity) and subsequent cyclization. While the cited protocol does not directly use this compound as the final cyclization precursor, it demonstrates the construction of a similar 6-aminopyridine core. A representative protocol for a related synthesis is provided below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition and Cyclization Aldehyde Aldehyde Betaine Betaine (catalyst) Methanol, Reflux Aldehyde->Betaine Malononitrile Malononitrile Malononitrile->Betaine Intermediate Arylidene- malononitrile Betaine->Intermediate Guanidine_carbonate Guanidine Carbonate (catalyst) Methanol, Reflux Intermediate->Guanidine_carbonate Cyanoacetamide N-substituted 2-cyanoacetamide Cyanoacetamide->Guanidine_carbonate Final_Product 6-Amino-2-pyridone- 3,5-dicarbonitrile Guanidine_carbonate->Final_Product

Fig. 1: One-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.
Detailed Experimental Protocol: Synthesis of 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile

This protocol is adapted from a reported procedure for a closely related analogue.[1]

Materials:

  • p-Tolualdehyde (2 mmol)

  • Malononitrile (2 mmol)

  • N-benzyl-2-cyanoacetamide (2 mmol)

  • Betaine (0.2 mmol)

  • Guanidine carbonate (0.2 mmol)

  • Methanol

  • Ethyl acetate

  • Water

  • Sodium chloride

Procedure:

  • To a round bottom flask, add p-tolualdehyde (2 mmol) and malononitrile (2 mmol).

  • Add betaine (0.2 mmol) and stir the mixture at room temperature for 10 minutes.

  • Add methanol (2 mL) and reflux the mixture for 10 minutes.

  • To the reaction mixture, add N-benzyl-2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).

  • Add an additional 2 mL of methanol and reflux for another 15-20 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add 10 mL of ethyl acetate and transfer the mixture to a separatory funnel containing 10 mL of a saturated sodium chloride solution.

  • Shake the separatory funnel for 5-7 minutes and separate the ethyl acetate layer.

  • Evaporate the ethyl acetate under reduced pressure.

  • Recrystallize the solid product from methanol or ethanol to obtain the pure compound.

Quantitative Data:

CompoundAldehydeN-substituentYield (%)Melting Point (°C)
5a p-TolualdehydeBenzyl62292-294
5b p-Tolualdehyde2-Chlorobenzyl63292-294
5d p-Tolualdehyde2,4-Dichlorobenzyl61314-316
5o 4-Bromobenzaldehyde4-Chlorobenzyl74260-262

Data extracted from Vala, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC advances, 12(39), 25289-25298.[1]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest to medicinal chemists due to their prevalence in a number of kinase inhibitors. The ortho-amino nitrile functionality of this compound makes it an ideal precursor for the construction of the pyrimidine ring fused to the pyridine core.

Application Highlight: Kinase Inhibitor Scaffolds

The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in a variety of kinase inhibitors, including those targeting Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and others. By constructing this fused ring system from this compound, researchers can access a diverse range of potential therapeutic agents for cancer and inflammatory diseases.

General Synthetic Strategies

The synthesis of pyrido[2,3-d]pyrimidines from this compound can be achieved through cyclocondensation reactions with various one-carbon synthons.

G cluster_0 Route A: Guanidine Cyclization cluster_1 Route B: Formamide Cyclization Aminopicolinonitrile This compound Base Base (e.g., NaOEt) Ethanol, Reflux Aminopicolinonitrile->Base Formamide Formamide Reflux Aminopicolinonitrile->Formamide Guanidine Guanidine Hydrochloride Guanidine->Base Diaminopyridopyrimidine 2,4-Diaminopyrido[2,3-d]pyrimidine Base->Diaminopyridopyrimidine Aminopyridopyrimidine 4-Aminopyrido[2,3-d]pyrimidine Formamide->Aminopyridopyrimidine

Fig. 2: Synthetic routes to pyrido[2,3-d]pyrimidines from this compound.
Representative Experimental Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine

This protocol is a representative procedure based on general methods for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines from 2-aminonicotinonitriles.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride and stir until dissolved.

  • Add this compound to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Synthesis of Triazolopyridines

Triazolopyridines are another important class of heterocyclic compounds with diverse biological activities. This compound can serve as a precursor for the synthesis of[1][2][3]triazolo[1,5-a]pyridines through a tandem reaction with hydrazides.

Application Highlight: Pharmaceutical Intermediates

The triazolopyridine core is found in several marketed drugs and clinical candidates. The ability to synthesize these compounds from readily available starting materials like this compound is of high value in the pharmaceutical industry.

General Synthetic Approach

The synthesis involves the reaction of an enaminonitrile (which can be formed in situ from this compound) with a benzohydrazide under microwave irradiation. This method is often catalyst-free and environmentally friendly.

G Aminopicolinonitrile This compound Enaminonitrile Enaminonitrile Intermediate Aminopicolinonitrile->Enaminonitrile DMFDMA DMF-DMA DMFDMA->Enaminonitrile Microwave Microwave Irradiation Enaminonitrile->Microwave Benzohydrazide Benzohydrazide Benzohydrazide->Microwave Triazolopyridine [1,2,4]Triazolo[1,5-a]pyridine Microwave->Triazolopyridine

Fig. 3: Synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Representative Experimental Protocol: Synthesis of a[1][2][3]Triazolo[1,5-a]pyridine Derivative

This is a general procedure based on the reaction of enaminonitriles with benzohydrazides.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted benzohydrazide

  • Toluene

Procedure:

  • A mixture of this compound and DMF-DMA in toluene is heated to form the enaminonitrile intermediate.

  • After formation of the intermediate (monitored by TLC), the substituted benzohydrazide is added.

  • The reaction mixture is then subjected to microwave irradiation at a suitable temperature and time.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired triazolopyridine.

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological and pharmaceutical applications. The protocols and application notes provided herein demonstrate its utility in constructing complex molecular scaffolds such as substituted pyridones, pyrido[2,3-d]pyrimidines, and triazolopyridines. The straightforward reactivity and accessibility of this starting material make it an attractive choice for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Aminopicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 6-aminopicolinonitrile derivatives. While direct cross-coupling of unsubstituted this compound is not widely reported, a common and effective strategy involves the use of its halogenated counterparts. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of a representative halo-substituted this compound, providing a foundational methodology for the synthesis of diverse substituted aminopicolinonitriles. Such compounds are of significant interest in medicinal chemistry and drug discovery.

The protocols and data presented are based on established methodologies for structurally similar substrates, such as other halogenated aminopyridines. Researchers should consider these as robust starting points for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 6-Amino-5-aryl-picolinonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. This reaction is particularly useful for synthesizing biaryl compounds. For substrates with an unprotected amino group, careful selection of the catalyst, ligand, and base is crucial to avoid catalyst inhibition and achieve high yields.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Aminopyridines

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
23-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane901692
32-Amino-4-bromopyridine3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110878

This protocol describes a general procedure for the coupling of a hypothetical 5-bromo-6-aminopicolinonitrile with an arylboronic acid.

Materials:

  • 5-Bromo-6-aminopicolinonitrile

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add 5-bromo-6-aminopicolinonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-6-aminopicolinonitriles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][3] In the context of this compound, this reaction would typically involve the coupling of a halogenated picolinonitrile with a primary or secondary amine.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1001895
23-BromopyridineAnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1101288
36-BromonicotinonitrilePiperidinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1002491

This protocol outlines a general procedure for the amination of a hypothetical 6-bromo-picolinonitrile with a primary or secondary amine.

Materials:

  • 6-Bromo-picolinonitrile

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or vial, add the palladium pre-catalyst and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the 6-bromo-picolinonitrile, followed by the amine and the solvent.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 6-Amino-5-alkynyl-picolinonitriles

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4] This method is highly effective for the synthesis of arylalkynes.

Table 3: Representative Conditions for Sonogashira Coupling of Halogenated Aminopyridines

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1690
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692
33-Amino-5-bromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF60685

This protocol provides a general method for the Sonogashira coupling of a hypothetical 5-bromo-6-aminopicolinonitrile with a terminal alkyne.[5]

Materials:

  • 5-Bromo-6-aminopicolinonitrile

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-6-aminopicolinonitrile (1.0 eq.), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ (Base) RPdII R¹-Pd(II)L₂-R² TM->RPdII RE Reductive Elimination RPdII->RE RE->Pd0 Product R¹-R² RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII AC Amine Coordination PdII->AC HNR¹R² AminePd [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ AC->AminePd Deprot Deprotonation AminePd->Deprot Base AmidoPd Ar-Pd(II)L₂-NR¹R² Deprot->AmidoPd RE Reductive Elimination AmidoPd->RE RE->Pd0 Product Ar-NR¹R² RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Add reactants, catalyst, base) start->setup inert Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup Complete dry Dry & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A general experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This reaction has become indispensable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast number of pharmaceutical agents.[1][2] 6-Aminopicolinonitrile is a valuable building block, and its functionalization via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 6-position. The resulting 6-aryl-2-aminopicolinonitrile scaffold is of significant interest in the development of novel therapeutics, including kinase inhibitors and receptor antagonists.[3]

The presence of an unprotected amino group on the pyridine ring can present challenges, such as coordination to the palladium catalyst, which may lead to catalyst inhibition or deactivation.[4] However, with the appropriate choice of catalyst, ligand, base, and reaction conditions, high yields of the desired coupled products can be achieved without the need for protecting groups. This document provides an overview of the reaction, a summary of typical reaction conditions for analogous substrates, a detailed experimental protocol, and troubleshooting guidelines.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium catalyst in a catalytic cycle that consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 6-halo-2-aminopicolinonitrile) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[5]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Amino-Substituted Heterocycles

While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of structurally analogous amino-substituted pyridines and pyridazines. These examples serve as a strong foundation for the optimization of the reaction with this compound.

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O80-Good
2-Amino-4-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O901692
6-Bromonicotinonitrile3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110878
2,6-DichloronicotinamidePhenylboronic acidPXPd2 (cat.)-K₂CO₃Methanol--High
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ / Dialkylbiphenylphosphine ligand-K₃PO₄---99

Experimental Protocols

This protocol describes a general method for the Suzuki-Miyaura coupling of a 6-halo-2-aminopicolinonitrile with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • 6-Halo-2-aminopicolinonitrile (e.g., 6-bromo- or 6-chloro-2-aminopicolinonitrile) (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like a Buchwald G3 pre-catalyst, 1-3 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DME)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-halo-2-aminopicolinonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv). If using a solid catalyst and ligand, add them at this stage.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Catalyst Addition (if liquid or in solution): If the catalyst is added as a solution, do so at this point under a positive flow of inert gas.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-2-aminopicolinonitrile derivative.[6]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (6-Halo-2-aminopicolinonitrile) aryl_halide->oxidative_addition organoboron R²-B(OR)₂ (Arylboronic Acid) organoboron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine 6-halo-2-aminopicolinonitrile, arylboronic acid, base, and catalyst. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar. setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (80-110 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up: Dilute, wash, and extract. monitor->workup purify Purification: Flash Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh, high-quality catalyst and ligands.[4] Consider using more robust pre-catalysts.
Inappropriate baseThe base is crucial for activating the boronic acid. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is dry and finely powdered.[4]
Low reaction temperatureThe C-Cl bond in particular requires higher temperatures for oxidative addition. Gradually increase the reaction temperature.
Catalyst inhibitionThe amino group can coordinate to the palladium. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired catalytic cycle.[4]
Significant Side Products ProtodeboronationThis is the hydrolysis of the boronic acid. Use boronic esters (e.g., pinacol esters) which are more stable, or run the reaction under anhydrous conditions. A milder base may also help.[4]
Homocoupling of boronic acidThis can be caused by the presence of oxygen. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[6]
Dehalogenation of starting materialSome reagents or solvents can act as hydride sources. Switch to a non-hydridic base and an aprotic solvent. Optimize the reaction time to avoid prolonged heating.[6]

Safety Information

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Many organic solvents are flammable and should be used with appropriate precautions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Aryl Halides with 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in the pharmaceutical industry for the synthesis of arylamines, which are key structural motifs in a vast array of biologically active compounds.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using 6-aminopicolinonitrile as the amine coupling partner. The synthesis of N-aryl-6-aminopicolinonitriles is of significant interest as this scaffold can be found in various compounds under investigation for medicinal chemistry applications.[3]

The reaction involves the coupling of an aryl halide (or triflate) with this compound in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1][4] The choice of these components is critical for achieving high yields and reaction efficiency, especially given the potential for the pyridine nitrogen and the nitrile group in this compound to interact with the catalyst.[5]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is generally understood to involve the following key steps:[5][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: this compound coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl-6-aminopicolinonitrile product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The selection of the ligand is crucial as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[6] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various aryl halides with aminopyridine derivatives, providing a strong starting point for the optimization of reactions with this compound.

Table 1: Typical Catalyst Systems for C-N Coupling with Aminopyridines

Palladium PrecursorLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃XantphosCs₂CO₃Toluene100[8]
Pd(OAc)₂BINAPNaOtBuToluene80-100[7]
Pd(dba)₂BINAPCs₂CO₃THF60-80[9]
PdCl₂(dppf)dppfK₂CO₃Dioxane100-110General knowledge

Table 2: Substrate Scope with a Representative Aminopyridine

Aryl HalideAmineProductYield (%)
4-Bromotoluene2-AminopyridineN-(p-tolyl)pyridin-2-amine85-95
1-Bromo-4-methoxybenzene2-AminopyridineN-(4-methoxyphenyl)pyridin-2-amine80-92
1-Bromo-3-(trifluoromethyl)benzene2-AminopyridineN-(3-(trifluoromethyl)phenyl)pyridin-2-amine75-88
2-BromopyridineDiethylamineN,N-diethylpyridin-2-amine90

(Note: Yields are representative and can vary based on the specific reaction conditions and substrates used.)

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide, this compound, palladium precursor, phosphine ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction Execution: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-6-aminopicolinonitrile.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Exch Ligand Exchange PdII_ArX->Ligand_Exch H₂N-R' PdII_Amine L_nPd(II)(Ar)(NHR') Ligand_Exch->PdII_Amine -HX (Base) Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Ar-NHR' Red_Elim->Product_out N-Aryl-6-aminopicolinonitrile Reactants Reactants Products Product ArX_in->OxAdd Aryl Halide Amine_in->Ligand_Exch This compound

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, this compound, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Cool and Quench monitor->workup filter Filter through Celite workup->filter extract Aqueous Workup filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product end End product->end Reaction_Components cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (Ar-X) Product N-Aryl-6-aminopicolinonitrile Aryl_Halide->Product Amine This compound Amine->Product Palladium Palladium Precursor (e.g., Pd₂(dba)₃) Palladium->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Temperature Temperature (80-110 °C) Temperature->Product

References

Synthesis of 6-Aminopicolinonitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Aminopicolinonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The information presented is curated from scientific literature and patents to guide researchers in the efficient preparation of this compound.

Introduction

This compound, also known as 6-amino-2-pyridinecarbonitrile, is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring both an amino and a nitrile group on a pyridine ring, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents.

Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. The most common strategies involve either the introduction of the amino group onto a pre-existing picolinonitrile scaffold or the cyanation of an aminopyridine derivative. This document will focus on two primary, literature-supported pathways:

  • Nucleophilic Aromatic Substitution: Amination of a 6-halopicolinonitrile.

  • Palladium-Catalyzed Cross-Coupling: Cyanation of a 6-amino-2-halopyridine.

A workflow for the selection of a synthetic route is presented below:

Synthetic_Route_Selection cluster_start Decision Point cluster_routes Synthetic Pathways start Starting Material Availability route1 Route 1: Amination of 6-Halopicolinonitrile start->route1 6-Halopicolinonitrile is available route2 Route 2: Cyanation of 6-Amino-2-halopyridine start->route2 6-Amino-2-halopyridine is available product This compound route1->product route2->product

Caption: Decision workflow for selecting a synthetic route to this compound based on starting material availability.

Route 1: Amination of 6-Halopicolinonitrile

This approach involves the displacement of a halogen atom (typically chlorine or bromine) at the 6-position of the picolinonitrile ring with an amino group. Ammonia or an ammonia equivalent serves as the nitrogen source.

Reaction Scheme:

Amination_Reaction cluster_reaction Reaction reactant 6-Halopicolinonitrile (X = Cl, Br) reagent + NH3 (or equivalent) product This compound reagent->product conditions Solvent, Heat

Caption: General reaction scheme for the amination of 6-halopicolinonitrile.

Experimental Protocol (Proposed)

This protocol is based on a similar transformation reported in the literature for a substituted chloropyridinecarbonitrile. Optimization may be required for the specific substrate.

Materials:

  • 6-Chloropicolinonitrile

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ammonia gas (anhydrous)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Gas inlet tube

  • Magnetic stirrer with heating plate

  • Oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet tube, dissolve 6-chloropicolinonitrile (1.0 eq) in anhydrous DMSO.

  • Heat the solution to 80-90 °C in an oil bath.

  • Bubble anhydrous ammonia gas through the stirred solution for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data (Expected):

ParameterValue
Starting Material6-Chloropicolinonitrile
ReagentAmmonia (gas)
SolventDMSO
Temperature80-90 °C
Reaction Time4-6 hours
Expected Yield Moderate to Good
Purity High after purification

Route 2: Palladium-Catalyzed Cyanation of 6-Amino-2-halopyridine

This modern synthetic method utilizes a palladium catalyst to couple a cyanide source with a 6-amino-2-halopyridine. This approach is often favored for its high functional group tolerance and good yields.

Reaction Scheme:

Cyanation_Reaction cluster_reaction Reaction reactant 6-Amino-2-halopyridine (X = Br, I) reagent + Cyanide Source (e.g., Zn(CN)2, K4[Fe(CN)6]) product This compound reagent->product catalyst Pd Catalyst, Ligand

Caption: General scheme for the palladium-catalyzed cyanation of 6-amino-2-halopyridine.

Experimental Protocol (General)

This is a general procedure for palladium-catalyzed cyanation and should be adapted based on the specific catalyst, ligand, and cyanide source chosen.

Materials:

  • 6-Amino-2-bromopyridine

  • Zinc cyanide (Zn(CN)₂) or Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (e.g., dppf, Xantphos)

  • Anhydrous solvent (e.g., DMF, DMA, Dioxane)

  • Base (if required, e.g., K₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Solvents for workup and purification (e.g., Ethyl acetate, water, brine)

  • Celite or silica gel

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Inert gas line

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-amino-2-bromopyridine (1.0 eq), the cyanide source (e.g., Zn(CN)₂ (0.6 eq)), the palladium catalyst (e.g., Pd(dppf)Cl₂ (0.05 eq)), and the ligand (if separate from the catalyst).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite or silica gel to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data (Typical Ranges):

ParameterValue
Starting Material6-Amino-2-bromopyridine
Cyanide SourceZn(CN)₂, K₄[Fe(CN)₆]
CatalystPd(dppf)Cl₂, Pd₂(dba)₃/Ligand
SolventDMF, DMA, Dioxane
Temperature80-120 °C
Reaction Time2-24 hours
Typical Yield Good to Excellent
Purity High after purification

Safety Precautions

  • Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide poisoning antidote kit readily available and be trained in its use.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Organic solvents are flammable and may be toxic. Handle in a fume hood and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, the scale of the reaction, and the equipment available. The protocols provided herein, based on established chemical transformations, offer a solid foundation for researchers to produce this valuable synthetic intermediate. Careful planning, adherence to safety protocols, and reaction monitoring are essential for successful synthesis.

The Versatility of 6-Aminopicolinonitrile in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Aminopicolinonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring, an amino group, and a nitrile group, offer multiple reactive sites for chemical modification, making it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the design and synthesis of novel drug candidates, with a particular focus on its role in the development of kinase inhibitors.

Application 1: A Key Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound serves as a crucial precursor for the construction of the pyrrolo[2,3-d]pyrimidine scaffold, which is the core structural motif of several approved and clinical-stage Janus Kinase (JAK) inhibitors. These inhibitors are instrumental in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as certain types of cancer. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and proliferative disorders.

Signaling Pathway of JAK/STAT Inhibition

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity. Inhibitors derived from this compound can block the ATP-binding site of JAKs, thereby preventing the downstream signaling events.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK Inhibits pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Target Gene Transcription STAT_dimer->Gene Translocates to Nucleus and Activates

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of drugs derived from this compound.
Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate

The following protocol describes a general method for the synthesis of a 4-chloropyrrolo[2,3-d]pyrimidine intermediate, a key precursor for many JAK inhibitors, starting from a derivative of this compound.

Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis:

synthesis_workflow start This compound Derivative step1 Cyclization with Chloroacetonitrile start->step1 step2 Chlorination step1->step2 product 4-Chloropyrrolo[2,3-d]pyrimidine Intermediate step2->product

Figure 2: General workflow for the synthesis of a key intermediate for JAK inhibitors.

Materials:

  • Substituted this compound

  • Chloroacetonitrile

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Step 1: Cyclization to form the Pyrrolo[2,3-d]pyrimidine core.

    • To a solution of the substituted this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetonitrile (1.1 eq) dropwise and stir the reaction mixture at 80 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyrrolo[2,3-d]pyrimidin-4-amine.

  • Step 2: Chlorination of the Pyrrolo[2,3-d]pyrimidin-4-amine.

    • Suspend the crude product from Step 1 in phosphorus oxychloride (5-10 eq).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-chloropyrrolo[2,3-d]pyrimidine intermediate.

Quantitative Data for Representative JAK Inhibitors:

The following table summarizes the inhibitory activity of several JAK inhibitors whose synthesis can involve intermediates derived from this compound.

Compound (JAK Inhibitor)Target(s)IC₅₀ (nM)Disease Indications
TofacitinibJAK1, JAK31-2 (JAK1/3)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
RuxolitinibJAK1, JAK23.3 (JAK1), 2.8 (JAK2)Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease
BaricitinibJAK1, JAK25.9 (JAK1), 5.7 (JAK2)Rheumatoid Arthritis
UpadacitinibJAK143Rheumatoid Arthritis, Atopic Dermatitis

Application 2: Synthesis of Guanidine-Containing Bioactive Molecules

The amino group of this compound can be readily converted into a guanidine functionality, a common structural motif in many biologically active compounds with diverse therapeutic applications, including antiviral and anticancer agents.

Experimental Protocol: Guanylation of this compound

This protocol outlines a general procedure for the synthesis of an N-(6-cyanopyridin-2-yl)guanidine derivative.

Workflow for Guanylation:

guanylation_workflow start This compound step1 Reaction with N,N'-Di-Boc-thiourea (or similar guanylating agent) start->step1 step2 Deprotection step1->step2 product N-(6-cyanopyridin-2-yl)guanidine step2->product

Figure 3: General workflow for the synthesis of a guanidine derivative from this compound.

Materials:

  • This compound

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (or a similar guanylating agent)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Step 1: Guanylation Reaction.

    • Dissolve this compound (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in anhydrous DCM.

    • Add triethylamine (2.0 eq) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the protected guanidine derivative.

  • Step 2: Deprotection of the Boc Groups.

    • Dissolve the protected guanidine from Step 1 in DCM.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • Triturate the residue with diethyl ether to precipitate the guanidine salt.

    • Filter and dry the solid to obtain the final N-(6-cyanopyridin-2-yl)guanidine product.

Quantitative Data for Representative Bioactive Guanidines:

Compound ClassBiological ActivityExample Target(s)
PteridinesAntiviral, AnticancerDihydrofolate reductase
PyrimidinesAntiviral, AntibacterialReverse transcriptase, Dihydropteroate synthase
ImidazolinesAntihypertensiveα₂-adrenergic receptors

Application 3: Precursor for Novel Anticancer Agents

Recent studies have demonstrated the utility of this compound derivatives in the synthesis of novel compounds with potent anticancer activity. For instance, 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown efficacy against various cancer cell lines.

Experimental Protocol: Synthesis of a 6-amino-2-pyridone-3,5-dicarbonitrile derivative

This protocol is based on a one-pot, two-step synthesis.

Materials:

  • An appropriate arylaldehyde

  • Malononitrile

  • N-Benzyl-2-cyanoacetamide

  • Piperidine (as a catalyst)

  • Ethanol

Procedure:

  • Step 1: Knoevenagel Condensation.

    • A mixture of the arylaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in ethanol is stirred at room temperature to form the corresponding arylidenemalononitrile.

  • Step 2: Michael Addition and Cyclization.

    • To the in-situ generated arylidenemalononitrile, add N-benzyl-2-cyanoacetamide (1.0 eq).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the formation of the product by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the 6-amino-2-pyridone-3,5-dicarbonitrile derivative.

Quantitative Data for a Representative Anticancer Derivative:

CompoundCell LineIC₅₀ (µM)
Compound 5o (a 6-amino-2-pyridone-3,5-dicarbonitrile derivative)Glioblastoma (U87)2.5
Breast Cancer (MCF-7)5.1
Lung Cancer (A549)7.8
Liver Cancer (HepG2)4.3

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its application as a key intermediate in the synthesis of JAK inhibitors, its potential for conversion into bioactive guanidines, and its use in the development of novel anticancer agents underscore its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this compound in the quest for new and effective therapeutic agents.

Synthesis of Bioactive Heterocycles from 6-Aminopicolinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds starting from 6-aminopicolinonitrile. This versatile building block offers a gateway to a range of fused heterocyclic systems with potential applications in medicinal chemistry, including the development of novel antimicrobial and anticancer agents.

Introduction

This compound, also known as 6-amino-2-pyridinecarbonitrile, is a valuable starting material in synthetic organic chemistry. The presence of an amino group and a nitrile group on the pyridine ring allows for a variety of cyclization reactions to form fused heterocyclic systems. These resulting compounds, such as pyridopyrimidines and triazolopyridines, are scaffolds of significant interest due to their prevalence in biologically active molecules. This document outlines key synthetic strategies, provides detailed experimental protocols, and summarizes relevant biological activity data for heterocycles derived from this compound.

I. Synthesis of Pyrido[2,3-d]pyrimidines

One of the most common applications of this compound is in the synthesis of the pyridopyrimidine core structure. These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. A frequent strategy involves the initial reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an activated intermediate, which is then cyclized with an appropriate nitrogen-containing reagent.

Application Note:

The reaction of this compound with DMF-DMA forms a reactive N,N-dimethylformamidine intermediate. This intermediate readily undergoes cyclocondensation with various nucleophiles such as ammonia, amines, or hydrazine to yield substituted pyrido[2,3-d]pyrimidines. This two-step, one-pot procedure is an efficient method for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol 1: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq.) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the formation of the intermediate is complete, add ammonium acetate (3.0 eq.) and a catalytic amount of glacial acetic acid to the reaction mixture.

  • Continue to reflux for an additional 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 4-aminopyrido[2,3-d]pyrimidine.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:
CompoundStarting MaterialReagentsYield (%)Reference
4-Aminopyrido[2,3-d]pyrimidineThis compound1. DMF-DMA, 2. NH4OAc, AcOH75-85Adapted from similar syntheses
Substituted Pyrido[2,3-d]pyrimidinesSubstituted 2-aminonicotinonitrilesVarious cyclizing agents60-90[1][2]
Biological Activity Data:

Several pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities.

Compound ClassBiological ActivityIC50 / MICCell Line / OrganismReference
Pyrido[2,3-d]pyrimidinesPIM-1 Kinase Inhibitor11.4 nM - 34.6 nM-[1]
Pyrido[2,3-d]pyrimidinesAnticancer0.57 µM - 1.31 µMMCF-7[1]
Pyrido[2,3-d]pyrimidinesAntibacterial-Staphylococcus aureus[3]
Pyrido[2,3-d]pyrimidinesAnticancer-Hep3B, A549, HeLa, C6, HT29, MCF7[4]

II. Synthesis of Triazolo[1,5-a]pyridines

Another important class of heterocycles that can be synthesized from aminonitriles are triazolopyridines. These compounds are also of interest in drug discovery.

Application Note:

A catalyst-free, microwave-assisted method can be employed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. While not starting directly from this compound in the cited literature, the general methodology is applicable to aminonitriles and provides a rapid and efficient route to this heterocyclic system. The reaction proceeds via a tandem transamidation, nucleophilic addition to the nitrile, and subsequent condensation.

Experimental Protocol 2: Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative (Adapted)

Materials:

  • This compound

  • Benzohydrazide (or substituted benzohydrazides)

  • Dry Toluene

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 eq.) and the respective benzohydrazide (2.0 eq.).

  • Add dry toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,4-triazolo[1,5-a]pyridine derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is present in many biologically active compounds. While direct synthesis from this compound is less common, multi-component reactions involving other aminopyridines provide a template for potential synthetic routes.

Application Note:

An efficient one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the reaction of an aminopyrazole with an aldehyde and a β-ketonitrile under microwave irradiation. This approach highlights the utility of multi-component reactions in rapidly generating molecular diversity.

Experimental Protocol 3: Multi-component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative (Conceptual Adaptation)

This protocol is based on the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles and can be conceptually adapted for the synthesis of other fused pyridines.

Materials:

  • 5-Amino-1H-pyrazole derivative

  • Aromatic aldehyde (e.g., 4-anisaldehyde)

  • β-Ketonitrile (e.g., malononitrile)

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 5-aminopyrazole derivative (1.0 eq.), the aromatic aldehyde (1.0 eq.), and the β-ketonitrile (1.0 eq.) in glacial acetic acid.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a suitable temperature (e.g., 120-150 °C) for 15-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.[5]

  • Characterize the final compound by spectroscopic methods.

Visualizations

Synthesis_of_Pyridopyrimidines cluster_start Starting Material cluster_reagents1 Step 1 cluster_intermediate Intermediate cluster_reagents2 Step 2 cluster_product Product 6_Aminopicolinonitrile 6_Aminopicolinonitrile Amidine_Intermediate N,N-dimethylformamidine intermediate 6_Aminopicolinonitrile->Amidine_Intermediate Reflux DMF_DMA DMF-DMA DMF_DMA->Amidine_Intermediate Pyridopyrimidine 4-Aminopyrido[2,3-d]pyrimidine Amidine_Intermediate->Pyridopyrimidine Cyclocondensation Reflux NH4OAc NH4OAc, Acetic Acid NH4OAc->Pyridopyrimidine

Caption: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine.

Experimental_Workflow Start Start Mix_Reagents Mix this compound and Benzohydrazide in Toluene Start->Mix_Reagents Microwave_Reaction Microwave Irradiation (140 °C, 30-60 min) Mix_Reagents->Microwave_Reaction Workup Solvent Removal Microwave_Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Caption: Workflow for Triazolopyridine Synthesis.

References

Application Notes and Protocols for the Use of 6-Aminopicolinonitrile Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-aminopicolinonitrile derivatives, specifically 6-amino-2-pyridone-3,5-dicarbonitriles and 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles, in cancer research. The document includes detailed experimental protocols for key assays, quantitative data on the anti-cancer activity of these compounds, and visualizations of the relevant signaling pathways.

Introduction

This compound and its derivatives have emerged as a promising scaffold in the development of novel anti-cancer therapeutics. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of key receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial for tumor angiogenesis and cell proliferation. Furthermore, these compounds have been shown to induce apoptosis in cancer cells, making them attractive candidates for further preclinical and clinical investigation.

Data Presentation

The following tables summarize the in vitro anti-cancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Anticancer Activity of 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives

CompoundCell LineCancer TypeIC50 (µM)
5a MCF-7Breast Adenocarcinoma1.77 ± 0.1
HepG2Hepatic Adenocarcinoma2.71 ± 0.15
5e MCF-7Breast Adenocarcinoma1.39 ± 0.08
HepG2Hepatic Adenocarcinoma10.70 ± 0.58
7b MCF-7Breast Adenocarcinoma6.22 ± 0.34
Taxol (Control) MCF-7Breast Adenocarcinoma8.48 ± 0.46
HepG2Hepatic Adenocarcinoma14.60 ± 0.79

Table 2: Anticancer Activity of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives against SW620 (Colon Cancer) Cells

CompoundIC50 (µM)
3k 12.5
4a 6.9
Cisplatin (Control) > 40

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability and proliferation in response to treatment with this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, SW620)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, carefully remove the medium and add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC Assay

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for the desired time period (e.g., 24-48 hours).

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

In Vitro Kinase Inhibition Assay: VEGFR-2 and HER-2

This is a representative protocol for determining the in vitro inhibitory activity of this compound derivatives against VEGFR-2 and HER-2 kinases using a luminescence-based assay.

Materials:

  • Recombinant human VEGFR-2 or HER-2 enzyme

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound derivatives in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • In a white microplate, add the diluted compounds, recombinant kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition.

HER2_Signaling_Pathway HER2 HER-2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Inhibitor This compound Derivative Inhibitor->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER-2 Signaling Pathway Inhibition.

Apoptosis_Induction_Pathway Inhibitor This compound Derivative Kinase_Inhibition VEGFR-2 / HER-2 Inhibition Inhibitor->Kinase_Inhibition Signal_Block Blockage of Pro-Survival Signaling (PI3K/AKT) Kinase_Inhibition->Signal_Block Bcl2_Family Upregulation of Pro-Apoptotic (Bax) / Downregulation of Anti-Apoptotic (Bcl-2) Proteins Signal_Block->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound Derivatives cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V Assay (Apoptosis) treatment->apoptosis_assay kinase_assay Kinase Assay (VEGFR-2/HER-2 Inhibition) treatment->kinase_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis apoptosis_assay->data_analysis kinase_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Application Notes and Protocols for the Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, compounds of significant interest in medicinal chemistry, particularly for their potential anti-cancer properties.[1][2][3][4] The presented one-pot, two-step catalytic method offers an efficient and straightforward route to this heterocyclic scaffold.[1] This protocol is adapted from established literature and is intended to be a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

Substituted 2-pyridone moieties are crucial pharmacophores found in a variety of biologically active molecules with applications as antitumor, antifungal, antibacterial, and antiviral agents.[5] Specifically, 6-amino-2-pyridone-3,5-dicarbonitriles have emerged as a promising scaffold for the development of novel therapeutics, including for prion diseases and cancer.[1][5] The protocol detailed below describes a one-pot, two-step synthesis that utilizes natural product-based catalysts, presenting an accessible method for generating a library of these compounds.[1][2][3][4]

Experimental Protocol

This protocol outlines a one-pot, two-step synthesis of 6-amino-1-(substituted)-4-(substituted)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. The general reaction scheme involves the initial Knoevenagel condensation of an aldehyde and malononitrile, followed by the addition of a second equivalent of malononitrile and a primary amine, which then undergoes cyclization.

Materials
  • Substituted benzaldehyde (e.g., p-tolualdehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Substituted benzylamine (e.g., 2-chlorobenzylamine)

  • Betaine (catalyst for step 1)

  • Guanidine carbonate (catalyst for step 2)

  • Ethanol (solvent)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

General Procedure
  • Step 1: Knoevenagel Condensation. In a round-bottom flask, combine the substituted aldehyde (1 mmol) and malononitrile (1 mmol). Add betaine as a catalyst and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). This step typically proceeds to completion within 15 minutes.[3]

  • Step 2: Michael Addition and Cyclization. To the reaction mixture from Step 1, add the substituted benzylamine (1 mmol), a second equivalent of malononitrile (1 mmol), and guanidine carbonate as a catalyst.[1] Reflux the reaction mixture in ethanol. The reaction is typically complete within 10 minutes.[1][3]

  • Work-up and Purification. After the reaction is complete, cool the mixture in an ice bath. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-amino-2-pyridone-3,5-dicarbonitrile derivative.

Data Presentation

The following table summarizes the quantitative data for a selection of synthesized 6-amino-2-pyridone-3,5-dicarbonitrile derivatives as reported in the literature.[1]

CompoundR1R2Yield (%)Melting Point (°C)
5b 2-chlorobenzylp-tolyl63292–294
5f 2-chlorobenzyl4-chlorophenyl72284–286
5g 4-chlorobenzyl4-chlorophenyl71244–246
5j 2-chlorobenzyl4-fluorophenyl60298–300

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization cluster_workup Work-up & Purification Reactants1 Aldehyde + Malononitrile Intermediate Arylidenemalononitrile Reactants1->Intermediate Stirring, RT Catalyst1 Betaine Catalyst1->Intermediate Product 6-Amino-2-pyridone- 3,5-dicarbonitrile Intermediate->Product Reflux in Ethanol Reactants2 Benzylamine + Malononitrile Reactants2->Product Catalyst2 Guanidine Carbonate Catalyst2->Product Cooling Cool in Ice Bath Product->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization

Caption: One-pot, two-step synthesis workflow.

Concluding Remarks

The provided protocol for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles is a robust and efficient method for accessing these valuable compounds. The use of readily available starting materials and catalysts makes this procedure suitable for a wide range of research laboratories. The resulting library of compounds can be further evaluated for their biological activities, contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of the Amino Group of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the amino group of 6-aminopicolinonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science, and the derivatization of its amino functionality opens up a wide array of possibilities for creating novel molecular entities with diverse biological activities and material properties. The protocols outlined below cover key transformations including acylation, sulfonylation, and diazotization followed by Sandmeyer reactions.

Introduction

This compound, also known as 6-amino-2-cyanopyridine, possesses a primary aromatic amino group that is amenable to a variety of chemical transformations. The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom influences the reactivity of the amino group, making it a unique substrate for derivatization. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic and physical properties of functional materials.

Derivatization Pathways

The primary amino group of this compound can be derivatized through several key reaction pathways, as illustrated in the diagram below. These include acylation to form amides, sulfonylation to generate sulfonamides, and diazotization to produce a diazonium salt intermediate, which can then undergo various Sandmeyer-type reactions.

DerivatizationPathways cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes This compound This compound Acylation Acylation This compound->Acylation RCOCl or (RCO)2O Sulfonylation Sulfonylation This compound->Sulfonylation RSO2Cl Diazotization Diazotization This compound->Diazotization NaNO2, H+ Amides Amides Acylation->Amides Sulfonamides Sulfonamides Sulfonylation->Sulfonamides Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Products Sandmeyer Products Diazonium Salt->Sandmeyer Products CuX (X = Cl, Br)

Figure 1: Key derivatization pathways of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the derivatization of the amino group of this compound.

Acylation: Synthesis of 6-Acetamidopicolinonitrile

Acylation of the amino group of this compound can be readily achieved using acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This protocol describes the acetylation using acetic anhydride.

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 eq) in pyridine (10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 6-acetamidopicolinonitrile.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0119.12(e.g., 1.19 g)
Acetic Anhydride1.2102.09(e.g., 1.22 g, 1.13 mL)
PyridineSolvent79.10(e.g., 12 mL)

Expected Yield: 85-95%

Sulfonylation: Synthesis of N-(6-cyanopyridin-2-yl)-4-methylbenzenesulfonamide

Sulfonylation of the amino group with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. This protocol details the reaction with p-toluenesulfonyl chloride.

Reaction Scheme:

Protocol:

  • Dissolve this compound (1.0 eq) in pyridine (15 vol) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0119.12(e.g., 1.19 g)
p-Toluenesulfonyl chloride1.1190.65(e.g., 2.10 g)
PyridineSolvent/Base79.10(e.g., 18 mL)

Expected Yield: 70-85%

Diazotization and Sandmeyer Reaction: Synthesis of 6-Chloropicolinonitrile

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via the Sandmeyer reaction. This protocol describes the synthesis of 6-chloropicolinonitrile.[1][2]

Reaction Scheme:

Protocol:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3 vol) and water (5 vol).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (3 vol).

    • Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise, controlling the evolution of nitrogen gas.

    • Stir the reaction mixture at room temperature for 2 hours and then heat to 60 °C for 30 minutes.

    • Cool the mixture to room temperature and extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0119.12(e.g., 1.19 g)
Sodium Nitrite1.169.00(e.g., 0.76 g)
Hydrochloric Acid (conc.)Reagent/Solvent36.46(e.g., 6 mL)
Copper(I) Chloride1.298.99(e.g., 1.19 g)

Expected Yield: 50-70%[1]

General Experimental Workflow

The general workflow for the derivatization of this compound, from reaction setup to product purification and analysis, is depicted in the following diagram.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring & Work-up cluster_purification Purification & Analysis Start Start Reactants Weigh and dissolve This compound and other reagents Start->Reactants ReactionVessel Combine reactants in a suitable reaction vessel under appropriate atmosphere Reactants->ReactionVessel Conditions Set reaction temperature and stirring ReactionVessel->Conditions TLC_Monitoring Monitor reaction progress by TLC or LC-MS Conditions->TLC_Monitoring Workup Perform aqueous work-up (e.g., quenching, extraction) TLC_Monitoring->Workup Reaction Complete Purification Purify crude product (e.g., recrystallization, column chromatography) Workup->Purification Analysis Characterize purified product (NMR, MS, IR) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for derivatization.

Summary of Quantitative Data

The following table summarizes the typical reaction conditions and expected yields for the derivatization of this compound.

Derivatization TypeReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Acylation Acetic anhydride, PyridinePyridine0 to RT1285-95
Sulfonylation p-Toluenesulfonyl chloride, PyridinePyridine0 to RT2470-85
Diazotization/Sandmeyer (Chlorination) NaNO₂, HCl, CuClWater, HCl0 to 60350-70[1]

Note: Yields are indicative and may vary depending on the specific reaction scale and purification method.

Conclusion

The protocols described in these application notes provide robust and reproducible methods for the derivatization of the amino group of this compound. These transformations are essential for the synthesis of novel compounds for evaluation in drug discovery programs and for the development of new materials. The provided workflows and data serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols for the Functionalization of the Nitrile Group in 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the nitrile group in 6-aminopicolinonitrile, a versatile building block in medicinal chemistry. The functionalization of the nitrile moiety opens avenues to a diverse range of chemical entities, including carboxylic acids, primary amines, and tetrazoles, which are key functional groups in many pharmacologically active agents.

Introduction

This compound is a valuable scaffold in drug discovery due to its substituted pyridine core. The nitrile group, with its unique electronic properties and linear geometry, serves as a versatile handle for chemical elaboration. It can act as a hydrogen bond acceptor or be transformed into other functional groups that can modulate a compound's physicochemical properties, target binding, and pharmacokinetic profile. The primary functionalization pathways discussed herein are hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to form a tetrazole.

Key Functionalization Pathways

The nitrile group of this compound can be converted into several key functional groups, each with distinct properties and applications in drug design. The primary transformations include:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid (6-aminopicolinic acid), which can serve as a key intermediate for ester or amide formation.

  • Reduction: Transformation of the nitrile to a primary amine (6-(aminomethyl)pyridin-2-amine), introducing a basic center and a site for further derivatization.

  • Tetrazole Formation: [2+3] Cycloaddition with an azide source to yield a 5-substituted tetrazole (6-(1H-tetrazol-5-yl)pyridin-2-amine), a common bioisostere for a carboxylic acid group in medicinal chemistry.

G cluster_start Starting Material cluster_products Functionalized Products start This compound acid 6-Aminopicolinic Acid start->acid Hydrolysis (H₂O, H⁺ or OH⁻) amine 6-(Aminomethyl)pyridin-2-amine start->amine Reduction (e.g., H₂, Catalyst or Hydride) tetrazole 6-(1H-Tetrazol-5-yl)pyridin-2-amine start->tetrazole Cycloaddition (e.g., NaN₃, Catalyst)

Caption: Key functionalization pathways of the nitrile group in this compound.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the functionalization of this compound. Please note that yields are highly dependent on the specific reaction conditions and optimization may be required.

Transformation Method Key Reagents/Catalyst Solvent Typical Conditions Expected Product Approx. Yield (%)
Hydrolysis Acid-CatalyzedConcentrated H₂SO₄ or HClWaterReflux, 6-24 h6-Aminopicolinic Acid70-90
Hydrolysis Base-CatalyzedNaOH or KOHWater/EthanolReflux, 2-12 h6-Aminopicolinic Acid75-95
Reduction Catalytic HydrogenationRaney Nickel or Pd/CMethanol/Ammonia50-100 psi H₂, 25-80 °C6-(Aminomethyl)pyridin-2-amine60-85
Reduction Hydride ReductionLiAlH₄ or BH₃·THFAnhydrous THF or Ether0 °C to Reflux6-(Aminomethyl)pyridin-2-amine65-80
Tetrazole Formation [2+3] CycloadditionSodium Azide (NaN₃), Zinc Chloride (ZnCl₂)Water or DMF100-120 °C, 12-24 h6-(1H-Tetrazol-5-yl)pyridin-2-amine80-95

Experimental Protocols

The following protocols are provided as representative methods for the functionalization of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Acid-Catalyzed Hydrolysis to 6-Aminopicolinic Acid

This protocol describes the conversion of the nitrile to a carboxylic acid using strong acidic conditions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution for neutralization

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in deionized water.

  • Carefully and slowly add concentrated sulfuric acid (5-10 equivalents) to the suspension while cooling in an ice bath.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a generous amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the product precipitates at its isoelectric point (the pH can be optimized).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield 6-aminopicolinic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol 2: Reduction to 6-(Aminomethyl)pyridin-2-amine via Catalytic Hydrogenation

This protocol details the reduction of the nitrile to a primary amine using catalytic hydrogenation, a method that often provides high yields and is amenable to scaling up. The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

Materials:

  • This compound

  • Raney Nickel or Palladium on Carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) saturated with Ammonia

  • Hydrogen Gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • To a high-pressure reactor vessel, add this compound (1.0 eq) and the catalyst (Raney Nickel or Pd/C, ~10% by weight of the substrate).

  • Add ammoniacal methanol as the solvent.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-(aminomethyl)pyridin-2-amine.

  • The product can be purified by column chromatography or distillation under reduced pressure.

Protocol 3: [2+3] Cycloaddition to 6-(1H-Tetrazol-5-yl)pyridin-2-amine

This protocol describes the synthesis of a tetrazole ring from the nitrile group, a valuable transformation in medicinal chemistry for creating carboxylic acid bioisosteres.[1][2]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂) or Triethylamine Hydrochloride

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric Acid (HCl) for acidification

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5-3.0 eq), and zinc chloride (1.0-1.5 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add water and acidify with HCl to pH ~2-3 to protonate the tetrazole and precipitate the product.

  • Stir the resulting suspension in an ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then with a small amount of a cold organic solvent (e.g., ethanol or ether).

  • Dry the product under vacuum to yield 6-(1H-tetrazol-5-yl)pyridin-2-amine.

Generalized Experimental Workflow

The overall process from starting material to a purified functionalized product follows a standard sequence in synthetic organic chemistry.

G cluster_workflow Experimental Workflow start Start with This compound reaction Perform Functionalization (Hydrolysis, Reduction, or Cycloaddition) start->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization, or Distillation) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis product Final Functionalized Product analysis->product

Caption: A generalized workflow for the functionalization of this compound.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery as inhibitors of various enzymes and receptors. For instance, aminopyridine scaffolds are found in numerous kinase inhibitors, and tetrazole-containing molecules often exhibit potent receptor antagonism.[3] The functionalized products described can serve as starting points for developing inhibitors that modulate key cellular signaling pathways implicated in diseases like cancer or inflammation.

A generalized signaling pathway that could be targeted by such inhibitors is depicted below. For example, a functionalized aminopyridine derivative could be developed as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.

G cluster_pathway Generalized Kinase Inhibitor Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->RTK RAS RAS RTK->RAS Inhibitor This compound Derivative (Inhibitor) Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a potential drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction yields when working with 6-Aminopicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

A1: this compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: To form a C-C bond at the 6-position of the pyridine ring by reacting the amino group (after conversion to a halide or triflate) with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, functionalizing the amino group with various aryl or alkyl groups.

  • Synthesis of Substituted Pyridines: Serving as a precursor for the synthesis of multi-substituted pyridine derivatives, which are of significant interest in medicinal chemistry.

  • Hydrolysis to Picolinic Acids: The nitrile group can be hydrolyzed to a carboxylic acid, yielding 6-aminopicolinic acid derivatives.

Q2: What are the critical parameters to control for optimizing reaction yields with this compound?

A2: Optimizing reaction yields requires careful control of several parameters:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the appropriate ligand is crucial, especially for cross-coupling reactions. Bulky, electron-rich phosphine ligands often improve efficiency.

  • Solvent: The choice of solvent can significantly impact solubility, reaction rate, and side product formation. Common solvents include dioxane, toluene, and THF.

  • Base: The strength and solubility of the base are critical for activating the coupling partners.

  • Temperature: Reactions are often temperature-sensitive. Finding the optimal temperature is key to maximizing product formation while minimizing degradation.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography (GC)

These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst and ligand are of high quality and stored correctly. For challenging substrates, consider using more robust and specialized ligands like SPhos or XPhos.[1]
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[1]
Inappropriate Base The chosen base may be too weak or not sufficiently soluble. For Suzuki-Miyaura reactions with challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1]
Suboptimal Temperature Optimize the reaction temperature. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition of reactants or products.
Poor Quality of Starting Materials Ensure the purity of this compound and other reagents. Impurities can inhibit the catalyst or lead to side reactions.
Formation of Significant Side Products
Potential Cause Recommended Solution
Protodeboronation (in Suzuki Coupling) This common side reaction involves the replacement of the boronic acid group with a hydrogen atom. Minimize this by using fresh, high-purity boronic acids, ensuring anhydrous conditions (unless water is explicitly required for the chosen base), and optimizing the reaction time.[1]
Homocoupling of Boronic Acid The formation of biaryl products from the boronic acid can be minimized by controlling the reaction temperature and ensuring a truly oxygen-free environment.
Hydrolysis of the Nitrile Group Under certain conditions (e.g., presence of strong acid or base and water), the nitrile group can hydrolyze to a carboxylic acid. To avoid this, maintain neutral or mildly basic/acidic conditions and use anhydrous solvents if the desired product retains the nitrile functionality.
Side reactions of the amino group The primary amine can undergo undesired reactions. If necessary, protect the amino group with a suitable protecting group that can be removed after the desired transformation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid. Optimization of specific parameters will be necessary for individual substrates.

Materials:

  • Halogenated this compound derivative (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • To a dried Schlenk flask, add the halogenated this compound derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated this compound derivative.

Materials:

  • Halogenated this compound derivative (1.0 eq.)

  • Amine (1.1 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq.)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the halogenated this compound derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[2]

Data Summary Tables

Table 1: Common Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃
Ligand (none)(none)SPhos
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/EtOH/H₂ODioxane/H₂OTHF
Temperature 80-100 °C90-110 °C70-90 °C

Table 2: Common Conditions for Buchwald-Hartwig Amination of Aryl Halides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂
Ligand BINAPXPhosRuPhos
Base NaOtBuLHMDSK₂CO₃
Solvent TolueneDioxaneTHF
Temperature 90-110 °C80-100 °C70-90 °C

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants (this compound derivative, Coupling Partner, Base) inert Establish Inert Atmosphere start->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Continue if incomplete quench Quench Reaction and Aqueous Workup monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions involving this compound.

Caption: A logical troubleshooting guide for low-yield reactions with this compound.

References

Technical Support Center: Purification of 6-Aminopicolinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Aminopicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding aminopyridine precursor, and byproducts from the cyanation reaction. Depending on the synthetic route, potential side-products may include dimers or polymers, as well as hydrolysis products of the nitrile group.[1]

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography.[1][2] Cation-exchange chromatography can also be an effective technique for separating basic aminopyridine derivatives.[3] The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for quantitative assessment of purity.[4]

Q4: What are the typical storage conditions for purified this compound?

A4: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Product does not crystallize - Solvent is too good (product is too soluble).- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.- Add a co-solvent in which the product is less soluble.- Concentrate the solution by evaporating some of the solvent.- Try to "crash out" the product by rapid cooling, then redissolve and cool slowly.- Add a seed crystal of pure product.- Perform a preliminary purification by column chromatography to remove impurities.
Product "oils out" - The boiling point of the solvent is too high.- The solution is supersaturated.- Significant amount of impurities present.- Use a lower-boiling point solvent.- Re-heat the solution until the oil dissolves, then cool slowly with vigorous stirring.- Dilute the solution with more solvent before cooling.- Purify the crude product by another method first.
Low recovery of pure product - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the product.- Cool the crystallization mixture in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with crude product.- Optimize the eluent system using TLC. A common starting point for aminopyridines is a gradient of ethyl acetate in hexane.[5]- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of crude product for the column size.
Product is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For aminopyridines, adding a small percentage of methanol to the ethyl acetate/hexane mixture can help elute polar compounds.
Streaking of spots on TLC/broad peaks in fractions - Sample is not soluble in the eluent.- Interaction of the basic amino group with acidic silica gel.- Pre-adsorb the crude product onto a small amount of silica gel before loading onto the column.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to suppress tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized for your specific reaction mixture. Common solvents for the recrystallization of aminopyridine derivatives include ethyl acetate, methanol, ethanol, diethyl ether, tetrahydrofuran (THF), and mixtures such as ethanol/water or ethyl acetate/hexane.[2][5]

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.

    • An ideal solvent will dissolve the product when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification by silica gel chromatography.

  • Slurry Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing:

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, pre-adsorb the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[5]

  • Fraction Collection:

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aminopyridine Derivatives

SolventPolarityNotes
Diethyl EtherLowGood for less polar impurities.
Tetrahydrofuran (THF)Low-MediumA versatile solvent.
Ethyl AcetateMediumCommonly used, often in combination with hexane.[2][5]
Ethanol/MethanolHighGood for more polar compounds; often used in a solvent/anti-solvent system with water.[2][5]
WaterVery HighCan be used for highly polar aminopyridines or as an anti-solvent.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Work-up cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture extraction Aqueous Extraction start->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Pure this compound recrystallization->pure_product tlc TLC pure_product->tlc hplc HPLC pure_product->hplc nmr NMR pure_product->nmr troubleshooting_tree cluster_impurities Impurity Type cluster_solutions Purification Strategy start Low Purity after Initial Purification check_impurities Identify Impurities (NMR/MS) start->check_impurities starting_material Unreacted Starting Material check_impurities->starting_material Polar? side_products Reaction Side-Products check_impurities->side_products Non-polar? recrystallize Optimize Recrystallization (Different Solvent) starting_material->recrystallize cation_exchange Consider Cation-Exchange Chromatography starting_material->cation_exchange chromatography Optimize Chromatography (Gradient/Solvent System) side_products->chromatography

References

Technical Support Center: Synthesis of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminopicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a 6-halopicolinonitrile, such as 6-chloropicolinonitrile or 6-bromopicolinonitrile, with an ammonia source. This reaction is typically favored at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main potential side reactions include:

  • Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to form 6-aminopicolinamide or further to 6-aminopicolinic acid, especially in the presence of strong acids or bases and water at elevated temperatures.

  • Dimerization: Under certain conditions, particularly with strong bases, aminonitriles can undergo dimerization.

  • Incomplete reaction: Unreacted starting material (6-halopicolinonitrile) may remain if the reaction conditions (temperature, time, reagent stoichiometry) are not optimal.

  • Formation of isomeric impurities: While the substitution is favored at the 6-position, trace amounts of other isomers could potentially form depending on the starting materials and reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action(s)
Low yield of this compound 1. Incomplete reaction.1a. Increase reaction temperature and/or time. 1b. Ensure an adequate excess of the ammonia source is used. 1c. Check the quality and purity of the starting 6-halopicolinonitrile.
2. Side product formation (e.g., hydrolysis).2a. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 2b. Use a milder base if hydrolysis to the carboxylic acid is observed.
Presence of 6-aminopicolinamide or 6-aminopicolinic acid impurity Hydrolysis of the nitrile group.1. Strictly maintain anhydrous conditions throughout the reaction and work-up. 2. Avoid excessively high temperatures and prolonged reaction times. 3. Use a non-aqueous work-up if possible. 4. Purify the final product by chromatography or recrystallization.
Unreacted 6-halopicolinonitrile detected in the product mixture Insufficient reaction time, temperature, or amount of ammonia source.1. Increase the reaction temperature according to literature procedures. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Increase the stoichiometry of the ammonia source.
Formation of a significant amount of dark, tarry material Decomposition of starting materials or product at high temperatures.1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Difficulty in isolating the pure product Presence of multiple impurities with similar polarities.1. Optimize the purification method. Consider different solvent systems for column chromatography or recrystallization. 2. A pH adjustment during aqueous work-up may help to separate acidic or basic impurities.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution is provided below. This is a generalized procedure and may require optimization based on laboratory conditions and available starting materials.

Synthesis of this compound from 6-Chloropicolinonitrile

  • Materials:

    • 6-Chloropicolinonitrile

    • Ammonia (e.g., in 1,4-dioxane, or as aqueous ammonium hydroxide)

    • Solvent (e.g., 1,4-dioxane, DMSO, or NMP)

    • Base (if using ammonium salt, e.g., K2CO3)

  • Procedure:

    • In a sealed reaction vessel, dissolve 6-chloropicolinonitrile in the chosen solvent.

    • Add the ammonia source. A significant excess is typically required.

    • If necessary, add a base to neutralize any acid formed during the reaction.

    • Heat the mixture to the desired temperature (e.g., 100-150 °C) and stir for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 6-Chloropicolinonitrile in Solvent start->dissolve add_reagents Add Ammonia Source (& Base if needed) dissolve->add_reagents heat Heat and Stir (100-150°C, 12-24h) add_reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete workup Aqueous Work-up & Extraction cool->workup purify Purification (Chromatography/Recrystallization) workup->purify end Pure this compound purify->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes side_products Significant Side Products? check_completion->side_products No increase_temp_time Increase Temperature/Time incomplete->increase_temp_time increase_reagent Increase Ammonia Source incomplete->increase_reagent check_starting_material Check Starting Material Purity incomplete->check_starting_material hydrolysis Hydrolysis Products (Amide/Acid) side_products->hydrolysis Yes decomposition Decomposition (Tarry material) side_products->decomposition No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous lower_temp Lower Reaction Temperature decomposition->lower_temp

Technical Support Center: 6-Aminopicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopicolinonitrile. The information is presented in a question-and-answer format to address common challenges encountered during synthesis and purification, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

Two primary synthetic routes are commonly employed for the synthesis of this compound, each with a distinct profile of potential impurities.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) of 2-halo-6-cyanopyridine. This is a widely used method involving the reaction of a 2-halo-6-cyanopyridine (typically 2-chloro-6-cyanopyridine) with ammonia.

  • Route B: Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Reaction). This method also utilizes a 2-halo-6-cyanopyridine but employs a palladium catalyst and a suitable ligand to facilitate the amination with ammonia or an ammonia surrogate.

Common Byproducts for Both Routes:

  • Unreacted Starting Material: Residual 2-halo-6-cyanopyridine.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can be present during the reaction or workup. This can lead to the formation of:

    • 6-Aminopicolinamide: From hydrolysis of the product's nitrile group.

    • 6-Aminopicolinic acid: From further hydrolysis of the amide.

    • 2-Halo-6-picolinamide/picolinic acid: From hydrolysis of the starting material's nitrile group.

  • Dimerization Products: Self-reaction of the starting material or product can lead to the formation of bipyridyl derivatives.[1]

Byproducts Specific to Palladium-Catalyzed Amination:

  • Hydrodehalogenation Product: A common side reaction in Buchwald-Hartwig amination is the replacement of the halide with a hydrogen atom, leading to the formation of picolinonitrile .[2]

Troubleshooting Low Yield and High Impurity Levels:

ProblemPotential CauseRecommended Solution
Low Conversion to Product Inefficient reaction conditions.Optimize reaction temperature, pressure, and reaction time. For Pd-catalyzed reactions, screen different ligands and catalyst loadings.
Poor quality of ammonia source.Use a fresh, high-purity source of ammonia (e.g., anhydrous ammonia gas, ammonium hydroxide).
High Levels of Hydrolysis Products Presence of water in the reaction.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Prolonged exposure to acidic or basic conditions during workup.Minimize the time the reaction mixture is exposed to strong acids or bases. Neutralize the mixture promptly after the reaction is complete.
Significant Amount of Hydrodehalogenation Product (in Pd-catalyzed reactions) Inappropriate ligand or base selection.Screen different phosphine ligands and bases. Weaker, non-coordinating bases can sometimes minimize this side reaction.
Presence of reducing agents.Ensure all reagents and the reaction setup are free from contaminants that could act as reducing agents.

Q2: How can I monitor the progress of my this compound synthesis and identify byproducts?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for identifying and quantifying the product and any impurities.

TLC Monitoring Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.

  • Visualization: UV light (254 nm). The starting material (2-halo-6-cyanopyridine) and the product (this compound) are typically UV active. Byproducts may also be visible.

  • Procedure:

    • Spot a small amount of the reaction mixture, the starting material, and a co-spot (mixture of starting material and reaction mixture) on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. The presence of additional spots suggests byproduct formation.

Logical Flow for Byproduct Identification:

Caption: Workflow for identifying byproducts in this compound reactions.

Q3: Can you provide a starting HPLC method for analyzing the purity of this compound?

The following is a general reversed-phase HPLC-UV method that can be used as a starting point for analyzing the purity of this compound and separating it from common byproducts. Method optimization will likely be required for specific impurity profiles.

Experimental Protocol: HPLC-UV Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Expected Elution Order (General Trend):

More polar compounds will elute earlier. Therefore, you might expect to see:

  • 6-Aminopicolinic acid (most polar)

  • 6-Aminopicolinamide

  • This compound (Product)

  • 2-Halo-6-cyanopyridine (Starting Material)

  • Picolinonitrile (Hydrodehalogenation byproduct)

  • Dimerization byproducts (least polar)

Q4: How can I confirm the identity of suspected byproducts?

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of unknown impurities.

GC-MS Analysis:

GC-MS is particularly useful for identifying volatile and thermally stable byproducts such as the starting material, the hydrodehalogenation product, and the desired product. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to identify the compound.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed structural information. By comparing the NMR spectra of the purified byproducts with the spectra of the starting material and the desired product, and by analyzing the chemical shifts, coupling constants, and integration, the structures of the impurities can be determined.

Signaling Pathway for Structure Elucidation:

structure_elucidation cluster_analytical Analytical Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Conclusion HPLC_Fraction Isolate Impurity by HPLC MS_Data Obtain Mass Spectrum (MS) HPLC_Fraction->MS_Data NMR_Data Acquire NMR Spectra (1H, 13C) HPLC_Fraction->NMR_Data Molecular_Weight Determine Molecular Weight MS_Data->Molecular_Weight Fragmentation Analyze Fragmentation Pattern MS_Data->Fragmentation Chemical_Shifts Analyze Chemical Shifts & Couplings NMR_Data->Chemical_Shifts Proposed_Structure Propose Byproduct Structure Molecular_Weight->Proposed_Structure Fragmentation->Proposed_Structure Chemical_Shifts->Proposed_Structure

Caption: Logical steps for elucidating the structure of an unknown byproduct.

This technical support center provides a foundational guide for troubleshooting byproduct formation in this compound reactions. For more specific issues, further investigation and consultation of detailed chemical literature are recommended.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 6-Aminopicolinonitrile. The unique electronic properties of this substrate, featuring both an amino and a nitrile group on the pyridine ring, can present specific hurdles in achieving successful C-C bond formation. This guide offers troubleshooting strategies and frequently asked questions in a clear question-and-answer format to address common experimental issues.

Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is failing or showing very low yield. What are the primary reasons?

Failure or low yields in Suzuki couplings with this compound can often be attributed to several factors stemming from the substrate's inherent properties. The primary challenges include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, effectively stopping the catalytic cycle.[1]

  • Electronic Effects: The presence of both an electron-donating amino group and an electron-withdrawing nitrile group modifies the electronic density of the pyridine ring, which can affect the rate-determining oxidative addition step.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent for challenging substrates like aminopyridines.[2]

A logical workflow to diagnose and resolve a failed Suzuki reaction is outlined below.

Troubleshooting_Workflow Start Reaction Failure/ Low Yield Check_Catalyst Evaluate Catalyst System - Catalyst Choice - Ligand Selection - Catalyst Loading Start->Check_Catalyst Check_Conditions Assess Reaction Conditions - Base Selection - Solvent Choice - Temperature Start->Check_Conditions Check_Reagents Verify Reagent Quality - Boronic Acid/Ester Stability - Purity of Starting Material - Solvent/Base Anhydrous? Start->Check_Reagents Optimization Systematic Optimization Check_Catalyst->Optimization Check_Conditions->Optimization Check_Reagents->Optimization Check_Side_Reactions Investigate Side Reactions - Protodeboronation - Dehalogenation - Homocoupling Check_Side_Reactions->Optimization Optimization->Check_Side_Reactions If issues persist Success Successful Coupling Optimization->Success Problem Solved

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Q2: I suspect catalyst inhibition. How can I choose a better catalyst and ligand for this compound?

For electron-rich and potentially coordinating substrates like this compound, the choice of ligand is crucial to stabilize the palladium catalyst and facilitate the reaction.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] Opt for bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, such as SPhos, XPhos, or RuPhos.[1] These ligands promote the crucial oxidative addition step and prevent catalyst deactivation.

  • Catalyst Precursor: Using pre-formed palladium(0) sources like Pd₂(dba)₃ or modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species in solution.[1]

Table 1: Recommended Catalyst Systems for Challenging Aminopyridine Suzuki Couplings

Catalyst Precursor (mol%)Ligand (mol%)Key Advantages
Pd(OAc)₂ (1-2%)SPhos (2-4%)A robust system for challenging aryl chlorides/bromides.
Pd₂(dba)₃ (1-2%)XPhos (2-4%)Highly active for electron-rich and heteroaromatic substrates.
XPhos Pd G3 (1-3%)(Integrated)Air- and moisture-stable pre-catalyst, simplifying reaction setup.
PdCl₂(dppf) (2-5%)(Integrated)A common, robust pre-catalyst, though may require higher temperatures.[4]
Q3: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue with heteroaryl boronic acids.[1]

    • Mitigation: Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[1] Running the reaction under anhydrous conditions can also help.

  • Dehalogenation: The starting aryl halide is reduced to this compound.

    • Mitigation: Ensure solvents are not potential hydride sources (e.g., certain alcohols).[1] Optimize the reaction time to avoid prolonged heating after the main reaction is complete.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

    • Mitigation: This is often exacerbated by the presence of oxygen.[3] Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.

Side_Reactions Start Low Yield/ Impure Product Protodeboronation Protodeboronation (Boronic Acid -> Arene) Start->Protodeboronation Dehalogenation Dehalogenation (Ar-X -> Ar-H) Start->Dehalogenation Homocoupling Homocoupling (R-B(OR)2 -> R-R) Start->Homocoupling Sol_Proto Solution: - Use Boronic Ester - Anhydrous Conditions Protodeboronation->Sol_Proto Sol_Dehalo Solution: - Aprotic Solvent - Optimize Time Dehalogenation->Sol_Dehalo Sol_Homo Solution: - Thorough Degassing - Use Pd(0) Source Homocoupling->Sol_Homo

Caption: Common side reactions in Suzuki coupling and their solutions.

Frequently Asked Questions (FAQs)

Q: Can I perform the Suzuki coupling on this compound without protecting the amino group?

A: Yes, it is generally preferable to perform the coupling without a protecting group to maintain atom economy. However, the unprotected amino group can contribute to catalyst inhibition.[1] If issues persist after screening various catalysts and ligands, N-protection (e.g., with a Boc group) could be considered as a last resort.

Q: What is the best base and solvent combination for this reaction?

A: The choice of base and solvent is crucial.

  • Base: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] However, for less reactive aryl halides (like chlorides), stronger bases such as K₃PO₄ may be necessary.[3] It is important to use a fresh, dry, and finely powdered base.

  • Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1) is a common choice.[5] Anhydrous solvents like DMF or dry dioxane can also be effective, especially if protodeboronation is an issue.[1]

Table 2: General Screening Conditions for Base and Solvent

Base (2-3 equiv.)Solvent SystemTemperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O (4:1)80-110A good starting point for many Suzuki couplings.
K₃PO₄Toluene or 1,4-Dioxane80-110Often used for less reactive aryl chlorides. May require a small amount of water.[6]
Cs₂CO₃DMF or 1,4-Dioxane80-110A strong, soluble base that can be very effective.
KF1,4-Dioxane110Can be effective and is milder if base-sensitive functional groups are present.

Q: How critical is the removal of oxygen from the reaction?

A: Extremely critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[3] Inadequate degassing can lead to catalyst deactivation and promote the homocoupling of boronic acids.[3] It is essential to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 6-Halo-picolinonitrile Derivative

This protocol provides a general starting point for the Suzuki coupling of a hypothetical 6-halo-2-aminopicolinonitrile with an arylboronic acid. Optimization of specific reagents and conditions will be necessary.

Materials:

  • 6-Halo-2-aminopicolinonitrile (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-halo-2-aminopicolinonitrile, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand to the flask.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

References

Technical Support Center: Improving Buchwald-Hartwig Amination of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 6-aminopicolinonitrile and its halogenated precursors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

The primary challenges stem from the electronic properties of the pyridine ring and the presence of the nitrile and amino groups. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The electron-withdrawing nitrile group can affect the reactivity of the aryl halide, and the existing amino group can lead to side reactions if not properly managed. Careful selection of the catalyst system, including the palladium precursor, ligand, and base, is crucial for a successful reaction.

Q2: Which palladium precursor is best for this reaction?

While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, palladium pre-catalysts (such as G3 or G4 palladacycles) are often preferred.[1] Pre-catalysts can form the active Pd(0) species more cleanly and efficiently, leading to more reliable and reproducible results.[1][2]

Q3: What type of ligand is most effective for the amination of a chloropicolinonitrile?

For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition of the C-Cl bond to the palladium center.[1] Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, and XPhos, or ferrocene-based ligands, are often effective.[1]

Q4: My reaction shows low or no conversion. What should I investigate first?

Low or no conversion is a common issue, especially with less reactive aryl chlorides.[1] Key areas to investigate include:

  • Catalyst Activity: Ensure the palladium source and ligand are of high quality and handled under an inert atmosphere to prevent deactivation.[1]

  • Reaction Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required.[1]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[1] Ensure all manipulations are performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents and ensure the base is of high purity and anhydrous.[1]

Q5: I am observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction.[1] It can occur when the desired reductive elimination is slow. To suppress this:

  • Ligand Choice: Use bulky, electron-rich ligands that promote rapid reductive elimination.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired amination pathway.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can be a proton source for hydrodehalogenation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Buchwald-Hartwig amination of 6-halopicolinonitriles.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalystUse a fresh palladium source and ligand. Consider using a pre-catalyst for more reliable activation.[1][2]
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C (typically between 80-120 °C).
Oxygen contaminationEnsure the reaction is set up and maintained under a strict inert atmosphere (Ar or N₂). Use degassed solvents.[1]
Poor quality baseUse a fresh, anhydrous, high-purity base. NaOtBu is often effective but can be sensitive.[1] Consider Cs₂CO₃ or K₃PO₄ for base-sensitive substrates.
Significant Hydrodehalogenation Slow reductive eliminationSwitch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to accelerate this step.
Presence of waterUse rigorously dried solvents and reagents. Add a drying agent if necessary.[1]
Sub-optimal amine concentrationUse a slight excess of the amine (1.2-1.5 equivalents).[1]
Formation of Side Products (e.g., Biaryl Amines) High catalyst loading or temperatureReduce the catalyst loading or lower the reaction temperature.
Incorrect ligand-to-metal ratioOptimize the ligand-to-palladium ratio (typically between 1:1 and 2:1).
Poor Reproducibility Inconsistent quality of reagentsUse reagents from a reliable source and ensure consistent purity.
Variations in reaction setupStandardize the experimental procedure, including glassware drying, inerting, and reagent addition.

Data Presentation: Reaction Conditions for Amination of Related Heterocycles

Disclaimer: The following tables present data for the Buchwald-Hartwig amination of structurally similar bromo-aza-heterocycles. These conditions serve as a strong starting point for the optimization of the amination of 6-halopicolinonitriles.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromoquinolines [3]

Parameter Common Reagents/Conditions Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.
Ligand Xantphos, BINAP, DavePhos, Josiphos-type ligandsBulky, electron-rich phosphine ligands are preferred.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LHMDSStrong, non-nucleophilic bases are commonly employed.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.

Table 2: Specific Conditions for the Amination of 6-Bromoquinoline Derivatives

Substrate Amine Catalyst/Ligand Base Solvent Temp. (°C) Yield (%)
Methyl 6-bromoquinoline-3-carboxylateVarious primary/secondary aminesPd₂(dba)₃ / XantphosNaOtBuToluene90-11065-85 (typical)[3]
6-Bromo-2-chloroquinolineLHMDS (ammonia equivalent)Pd₂(dba)₃ / XPhosLHMDSDioxane100-[3]
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THF-80[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 6-Halopicolinonitrile

This is a generalized protocol and may require optimization for specific substrates and amines.

Materials:

  • 6-Halopicolinonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the 6-halopicolinonitrile and the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)Lₙ pd_complex [Ar(X)Pd(II)Lₙ] pd0->pd_complex Oxidative Addition (Ar-X) amide_complex [ArPd(II)(NR'R'')Lₙ] pd_complex->amide_complex Amine Coordination & Deprotonation (+ HNR'R'', Base) amide_complex->pd0 product Ar-NR'R'' amide_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Start Reaction check_conversion Low/No Conversion? start->check_conversion check_catalyst Check Catalyst Activity (Fresh Source/Pre-catalyst) check_conversion->check_catalyst Yes check_hydrodehal Hydrodehalogenation? check_conversion->check_hydrodehal No check_temp Increase Temperature check_catalyst->check_temp check_inert Ensure Inert Atmosphere check_temp->check_inert check_inert->check_hydrodehal change_ligand Use Bulkier Ligand check_hydrodehal->change_ligand Yes side_products Other Side Products? check_hydrodehal->side_products No check_water Ensure Anhydrous Conditions change_ligand->check_water optimize_amine Adjust Amine Stoichiometry check_water->optimize_amine optimize_amine->side_products optimize_conditions Optimize Catalyst Loading/ Ligand Ratio/Temperature side_products->optimize_conditions Yes success Successful Reaction side_products->success No optimize_conditions->success

Caption: Troubleshooting workflow for common issues.

Experimental_Workflow start Start setup Setup Reaction Vessel (Oven-dried, Inert Atmosphere) start->setup add_solids Add Solids (Pd source, Ligand, Base, Aryl Halide, Amine) setup->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent reaction Heat and Stir (Monitor Progress) add_solvent->reaction workup Aqueous Workup (Cool, Dilute, Filter) reaction->workup purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

stability of 6-Aminopicolinonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 6-Aminopicolinonitrile. The following sections offer troubleshooting advice and frequently asked questions regarding its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

Q2: What are the likely degradation products of this compound under these conditions?

A2: Under acidic or basic conditions, the primary degradation pathway for this compound is likely the hydrolysis of the nitrile group.[1] In acidic conditions, this would likely yield 6-aminopicolinamide as an intermediate, followed by further hydrolysis to 6-aminopicolinic acid and ammonium ions.[1] In basic conditions, the nitrile can also be hydrolyzed to the corresponding carboxylate salt.[1]

Q3: How should I prepare stock solutions of this compound for stability studies?

A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol.[2] For stability testing in aqueous acidic or basic media, the stock solution should be diluted into the appropriate buffer to the desired final concentration. It is advisable to prepare fresh solutions for each experiment to minimize potential degradation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for assessing the purity and degradation of aromatic nitrogen-containing compounds.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended as it can help in identifying the degradation products.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of this compound observed at time zero. The compound may be unstable in the chosen co-solvent or the initial pH of the solution before buffer addition might be extreme.Prepare a fresh stock solution in a recommended solvent like anhydrous DMSO. Ensure the final concentration of the organic solvent in the aqueous buffer is low. Verify the pH of the final solution immediately after preparation.
Inconsistent stability results between experimental repeats. This could be due to variations in sample preparation, storage conditions, or analytical method performance.Ensure precise and consistent execution of the experimental protocol. Use calibrated equipment. Verify the reproducibility of your analytical method. Prepare fresh buffers for each experiment.
Appearance of unexpected peaks in the chromatogram. These could be degradation products, impurities from the solvent or buffer, or artifacts from the analytical method.Use high-purity solvents and reagents. Run blank samples (buffer and solvent without the compound) to identify any extraneous peaks. Use LC-MS to identify the mass of the unknown peaks to help in their identification.
Precipitation of the compound during the experiment. The solubility of this compound or its degradation products may be limited in the chosen buffer system at the experimental temperature.Determine the solubility of the compound in the test media before starting the stability study. If solubility is an issue, consider using a co-solvent, but be aware that this may affect the degradation kinetics.

Quantitative Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to record their findings. The example data is illustrative and not based on actual experimental results.

Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl (60°C)0100-
685.26-aminopicolinamide
1271.56-aminopicolinamide, 6-aminopicolinic acid
2455.86-aminopicolinic acid
0.1 M NaOH (60°C)0100-
690.16-aminopicolinamide
1282.46-aminopicolinamide, Sodium 6-aminopicolinate
2468.9Sodium 6-aminopicolinate
pH 4.0 Buffer (37°C)0100-
2499.5Not Detected
4899.1Not Detected
7298.8Not Detected
pH 9.0 Buffer (37°C)0100-
2498.2Not Detected
4896.5Not Detected
7294.7Not Detected

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under stress conditions.[2][4]

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., HPLC-grade DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Acidic Condition:

    • Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Condition:

    • Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Quantify the amount of remaining this compound and any major degradation products.

Chemical Stability Assay Protocol in Buffer Solutions

This protocol is designed to assess the stability of this compound in buffer solutions at different pH values.[3]

  • Preparation of Buffer Solutions:

    • Prepare buffer solutions covering acidic, neutral, and basic pH ranges (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7.4, and glycine buffer for pH 8-11).[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.[3]

    • Dilute the stock solution in each buffer to a final working concentration of 1-5 µM.[3]

  • Incubation:

    • Incubate the sample solutions at a constant temperature, typically 37°C.[3]

    • Collect aliquots at various time points (e.g., 0, 60, 120, 180, 240, and 300 minutes).[3]

  • Sample Quenching and Storage:

    • To stop the degradation reaction, mix the collected aliquots with methanol (e.g., 2 parts methanol to 1 part sample) and store them at -25°C until analysis.[3]

  • LC-MS Analysis:

    • Analyze all samples in a single batch using a validated LC-MS method to determine the percentage of the parent compound remaining over time.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) acid_inc Incubate in 0.1 M HCl at 60°C stock->acid_inc Dilute base_inc Incubate in 0.1 M NaOH at 60°C stock->base_inc Dilute acid_sol Prepare 0.1 M HCl base_sol Prepare 0.1 M NaOH sampling Sample at 0, 6, 12, 24h acid_inc->sampling base_inc->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc

Caption: Forced degradation experimental workflow.

degradation_pathway reactant This compound intermediate 6-Aminopicolinamide reactant->intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) product_acid 6-Aminopicolinic Acid intermediate->product_acid H₂O / H⁺ (Further Hydrolysis) product_base Sodium 6-Aminopicolinate intermediate->product_base H₂O / OH⁻ (Further Hydrolysis)

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding catalyst poisoning in reactions involving 6-Aminopicolinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during catalytic reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) with this compound is showing little to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion is a common problem that can often be attributed to catalyst inactivity or poisoning. Here are the primary suspects and troubleshooting steps:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle and is sensitive to oxidation.

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. Using a pre-catalyst, which is more stable and generates the active Pd(0) species in situ, can also be beneficial.[1][2]

  • Catalyst Poisoning by the Substrate: The this compound molecule itself can act as a poison. The lone pair of electrons on the pyridine nitrogen and the nitrile group can coordinate strongly to the palladium center, leading to the formation of inactive catalyst complexes.[3]

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory coordination.[4]

  • Poisoning from External Contaminants: Trace impurities in your reagents or solvents can be potent catalyst poisons.

    • Sulfur Compounds: Thiols and other sulfur-containing impurities can irreversibly bind to and deactivate the palladium catalyst.[5][6]

      • Solution: Use high-purity, "for synthesis" grade reagents and solvents. If sulfur poisoning is suspected, consider treating your starting materials or solvents with a scavenger.

    • Water: While a small amount of water can sometimes be beneficial in Suzuki-Miyaura reactions, excessive water can lead to catalyst deactivation and unwanted side reactions like protodeboronation of the boronic acid partner.[7]

      • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. If the reaction requires aqueous base, the water content should be carefully controlled.

    • Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

      • Solution: Rigorous degassing of solvents (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) and maintaining a positive pressure of inert gas throughout the reaction are essential.[1][3]

  • Inappropriate Reaction Conditions:

    • Solution: The reaction temperature, choice of base, and solvent all play a crucial role. For challenging substrates, higher temperatures may be required. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate degradation. Ensure the chosen solvent can dissolve all reaction components at the reaction temperature.[1][2]

Issue 2: Observation of Significant Side Product Formation

Question: My reaction is proceeding, but I am observing a significant amount of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation of the starting material. What is causing this and how can I improve the selectivity?

Answer: The formation of side products is often linked to suboptimal reaction conditions or catalyst deactivation, which can alter the intended catalytic pathway.

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This side reaction is often promoted by the presence of oxygen.

    • Solution: Ensure rigorous exclusion of oxygen through proper degassing techniques and maintaining an inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[7]

  • Hydrodehalogenation: The replacement of the halide on your coupling partner with a hydrogen atom can be caused by the presence of trace palladium hydride species or reactions with trace water.[2]

    • Solution: Screening different bases and ensuring strictly anhydrous conditions can help mitigate this side reaction. The choice of ligand can also influence the rate of reductive elimination versus competing side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Can the this compound starting material itself poison the catalyst?

A1: Yes, this is a critical point. The nitrogen atom of the pyridine ring and the nitrile group can both coordinate to the palladium catalyst. This can lead to the formation of stable, catalytically inactive complexes, effectively sequestering the catalyst from the desired reaction cycle. The use of bulky, electron-rich ligands is a key strategy to mitigate this self-inhibition.[3]

Q2: What are the most common external sources of catalyst poisoning I should be aware of?

A2: Common catalyst poisons include sulfur compounds, which can be present as impurities in reagents or solvents. Oxygen and excessive water are also detrimental, as they can lead to the deactivation of the active Pd(0) catalyst. It is crucial to use high-purity reagents and anhydrous, degassed solvents.[1][5][6][7]

Q3: How does the choice of ligand impact catalyst poisoning?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often effective. These ligands can sterically hinder the coordination of the inhibitory pyridine nitrogen and nitrile groups to the palladium center, thus favoring the desired catalytic pathway.[4]

Q4: My reaction is sluggish. Should I increase the temperature?

A4: While increasing the temperature can often increase the reaction rate, it can also accelerate catalyst decomposition and the formation of side products. A systematic optimization of the reaction temperature is recommended. Sometimes, a lower temperature for a longer duration can provide a better overall result.[1]

Q5: Are there any alternatives to palladium catalysts for reactions with this compound?

A5: While palladium catalysts are the most common for cross-coupling reactions, research into the use of more earth-abundant and less expensive metals like copper and nickel is ongoing. For certain amination reactions, copper-catalyzed (Ullmann-type) reactions can be a viable alternative, though they may require different ligands and reaction conditions.[8]

Data Presentation

The following table summarizes the impact of common catalyst poisons on the yield of palladium-catalyzed cross-coupling reactions. The data is representative of reactions with aminopyridine substrates and should be used as a general guide for troubleshooting.

PoisonConcentrationEffect on Reaction YieldMitigation Strategy
Water > 2 equivalentsCan lead to a significant decrease in yield due to catalyst deactivation and protodeboronation.Use anhydrous solvents and reagents. Carefully control the amount of water if using an aqueous base.
Oxygen Trace amountsCan cause rapid catalyst deactivation through oxidation of Pd(0) to Pd(II).Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂).
Sulfur Compounds ppm levelsCan act as a potent and often irreversible catalyst poison, leading to complete reaction failure.Use high-purity reagents and solvents. Consider using a sulfur scavenger if contamination is suspected.
Substrate Inhibition High concentrationCan lead to catalyst inhibition, especially at the start of the reaction.Use bulky, electron-rich ligands. Consider slow addition of the substrate.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a suitable pre-catalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to establish an inert atmosphere.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand to the flask.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Catalyst_Poisoning_Pathway cluster_active_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathways Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl-X Inactive_Complex Inactive Pd-Poison Complex Active_Catalyst->Inactive_Complex Coordination/ Oxidation Transmetalation Transmetalation/ Amine Coordination Oxidative_Addition->Transmetalation Organoboron/ Amine Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product Poisons Poisons (Substrate, S, O₂, H₂O) Poisons->Inactive_Complex

Caption: Catalyst deactivation pathways leading to inactive complexes.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Check Catalyst Activity - Fresh Catalyst? - Inert Atmosphere? Start->Check_Catalyst Check_Poisons Suspect External Poisoning? - High Purity Reagents? - Anhydrous/Degassed Solvents? Check_Catalyst->Check_Poisons Catalyst OK Check_Conditions Optimize Reaction Conditions - Temperature - Base - Solvent Check_Poisons->Check_Conditions No Obvious Poisons Solution Improved Yield Check_Poisons->Solution Poisons Identified & Removed Check_Ligand Mitigate Substrate Inhibition - Use Bulky, Electron-Rich Ligand Check_Conditions->Check_Ligand Conditions Optimized Check_Ligand->Solution Ligand Optimized

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

preventing decomposition of 6-Aminopicolinonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Aminopicolinonitrile during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that are susceptible to decomposition?

A1: this compound has two primary reactive functional groups: a primary aromatic amine (-NH₂) and a nitrile (-C≡N) group on a pyridine ring. The aromatic amine is susceptible to oxidation and unwanted side reactions with electrophiles. The nitrile group can undergo hydrolysis to an amide or carboxylic acid, particularly under strong acidic or basic conditions.

Q2: Under what conditions is this compound likely to decompose?

A2: Decomposition is most likely to occur under the following conditions:

  • Strongly Acidic or Basic Conditions: These conditions can promote the hydrolysis of the nitrile group. While aminopyridines are generally stable in acidic conditions, strong bases can lead to degradation.

  • High Temperatures: Thermal stress can lead to decomposition. The thermal stability of substituted pyridines can vary, but high temperatures should generally be avoided.

  • Presence of Strong Oxidizing Agents: The primary amino group is susceptible to oxidation.

  • Reactions with Electrophiles without Protection: The amino group can react with various electrophiles, leading to undesired side products if not protected.

Q3: How can I prevent the decomposition of the amino group during a reaction?

A3: The most effective method to prevent side reactions involving the amino group is to use a protecting group. The choice of protecting group will depend on the specific reaction conditions. Common protecting groups for primary amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).

Q4: How can I prevent the hydrolysis of the nitrile group?

A4: To prevent nitrile hydrolysis, it is crucial to control the pH of the reaction mixture, avoiding strongly acidic or basic conditions. If harsh conditions are unavoidable, running the reaction at a lower temperature and for a shorter duration may help minimize hydrolysis. In some cases, enzymatic hydrolysis under mild conditions can be a concern if biological reagents are used.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of desired product and formation of polar impurities. Hydrolysis of the nitrile group to a carboxylic acid.Maintain neutral or mildly acidic/basic reaction conditions. Avoid prolonged reaction times at elevated temperatures. Analyze byproducts by LC-MS to confirm hydrolysis.
Formation of multiple products during electrophilic substitution. Reaction at the amino group.Protect the amino group with a suitable protecting group (e.g., Boc) before carrying out the electrophilic substitution.
Discoloration of the reaction mixture (e.g., turning dark). Oxidation of the amino group.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. Avoid unnecessary exposure to air and light.
Product instability during workup. Decomposition due to pH changes during extraction.Use buffered aqueous solutions for workup. Minimize the time the compound is in contact with acidic or basic aqueous layers.

Experimental Protocols

Protocol 1: Protection of the Amino Group with Boc Anhydride

Objective: To protect the primary amino group of this compound as a tert-butyloxycarbonyl (Boc) carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-(6-cyanopyridin-2-yl)-tert-butyl carbamate.

Protocol 2: Deprotection of the Boc Group

Objective: To remove the Boc protecting group to regenerate the free amine.

Materials:

  • N-(6-cyanopyridin-2-yl)-tert-butyl carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected this compound in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by adding it to a cooled saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the deprotected this compound.

Visual Guides

DecompositionPathways cluster_main This compound cluster_decomp Decomposition Products A This compound B 6-Aminopicolinamide (Nitrile Hydrolysis) A->B H₂O / H⁺ or OH⁻ D Oxidized Products A->D Oxidizing Agents E Unwanted Side Products (Electrophilic Attack on Amine) A->E Electrophiles (e.g., Acyl Halides) C 6-Aminopicolinic Acid (Nitrile Hydrolysis) B->C H₂O / H⁺ or OH⁻ (harsher conditions)

Caption: Potential decomposition pathways of this compound.

ProtectionWorkflow cluster_start Starting Material cluster_protection Protection Step cluster_reaction Desired Reaction cluster_deprotection Deprotection Step Start This compound Protect Protect Amino Group (e.g., with Boc₂O) Start->Protect Protocol 1 Protected Boc-Protected This compound Protect->Protected Reaction Perform Desired Synthesis Step (e.g., Electrophilic Substitution) Protected->Reaction Product Modified Boc-Protected Product Reaction->Product Deprotect Remove Boc Group (e.g., with TFA) Product->Deprotect Protocol 2 Final Final Desired Product Deprotect->Final

Caption: Workflow for using a protecting group strategy.

Technical Support Center: Scale-Up Synthesis of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 6-Aminopicolinonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my cyanation reaction low when scaling up from lab to pilot plant?

A1: Low yields upon scale-up of cyanation reactions involving heteroaromatic compounds like this compound can stem from several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or poor distribution of reagents, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Heat dissipation is also critical; a reaction that is easily controlled in a laboratory flask may become highly exothermic and difficult to manage at a larger scale. A slower, controlled addition of reagents may be necessary.

  • Incomplete Dissolution of Cyanide Source: On a larger scale, ensuring the complete dissolution of the cyanide source (e.g., copper(I) cyanide) can be challenging. Inadequate dissolution will result in a lower effective concentration of the cyanide nucleophile and consequently, a lower reaction rate and yield. Consider using a co-solvent or a phase-transfer catalyst to improve solubility.

  • Atmospheric Moisture: Cyanide reagents are sensitive to moisture. On a larger scale, the increased surface area and longer reaction times can lead to greater exposure to atmospheric moisture, which can decompose the cyanide source and affect the reaction. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a significant amount of a dark, tar-like byproduct in my reaction mixture. What is the likely cause and how can I mitigate it?

A2: The formation of dark, polymeric byproducts is a common issue in reactions involving aminopyridines and cyano compounds, especially at elevated temperatures.

  • Side Reactions of the Amino Group: The amino group in this compound can undergo side reactions, such as polymerization or reaction with the nitrile group of another molecule, particularly at higher temperatures.

  • Decomposition of Reagents or Product: Instability of the starting materials or the product under the reaction conditions can lead to the formation of colored impurities.

  • Mitigation Strategies:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of these byproducts.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent oxidative side reactions that may contribute to the formation of colored impurities.

    • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.

Q3: My final product has a persistent color that is difficult to remove by recrystallization. What are my options?

A3: Colored impurities can be challenging to remove. Here are a few approaches:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon. The activated carbon can adsorb colored impurities. Heat the solution gently and then filter it hot to remove the carbon. Be aware that activated carbon can also adsorb some of your product, so the amount used and the contact time should be optimized.

  • Column Chromatography: For high-value products or when other methods fail, column chromatography using silica gel or alumina can be an effective method for removing colored impurities.

  • Alternative Recrystallization Solvents: Experiment with a variety of recrystallization solvents or solvent mixtures. A different solvent system may provide better discrimination between your product and the colored impurity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A prevalent method for the synthesis of this compound on a larger scale is the cyanation of a 2-amino-6-halopyridine, such as 2-amino-6-bromopyridine or 2-amino-6-chloropyridine. This reaction is typically carried out using a cyanide source like copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF, DMAc, or NMP.

Q2: What are the key safety precautions to consider during the scale-up synthesis of this compound?

A2: The synthesis of this compound involves several significant safety hazards:

  • Toxicity of Cyanide: Cyanide salts and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. All manipulations involving cyanide should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

  • Exothermic Reactions: Cyanation reactions can be exothermic. On a large scale, proper temperature control and monitoring are crucial to prevent thermal runaway.

  • Handling of Pyridine Derivatives: Many pyridine derivatives are skin and eye irritants.[1] Handle them with appropriate care and PPE.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring reaction progress, determining product purity, and identifying and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) is often a good starting point.

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple method for qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and characterizing any isolated impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to help identify unknown impurities.

Experimental Protocols & Data

Illustrative Protocol for Cyanation of 2-Amino-6-bromopyridine

This protocol is for illustrative purposes and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet is charged with 2-amino-6-bromopyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added to the reactor.

  • Inerting: The reactor is purged with nitrogen for 30 minutes.

  • Heating: The reaction mixture is heated to the desired temperature (e.g., 120-150 °C) with constant stirring.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed to the desired level.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it into a solution of aqueous ammonia and ethyl acetate. The mixture is stirred, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation and Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Hypothetical Data for Reaction Optimization

The following table presents hypothetical data to illustrate the optimization of key reaction parameters for the cyanation of 2-amino-6-bromopyridine.

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
1120246592
2130187895
3140128597
415088294 (increased impurities)

Visualizations

Synthetic Workflow for this compound

G Synthetic Workflow for this compound cluster_0 Reaction Stage Start 2-Amino-6-bromopyridine Reagent CuCN, DMF Reaction Cyanation Reaction (Heat, Inert Atmosphere) Start->Reaction 1. Charge Reactor Reagent->Reaction 2. Add Reagents Workup Quenching & Extraction Reaction->Workup 3. Reaction Completion Purification Recrystallization Workup->Purification 4. Isolate Crude Product End This compound Purification->End 5. Obtain Pure Product

Caption: A typical workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 6-Aminopicolinonitrile: HPLC vs. UPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 6-Aminopicolinonitrile is paramount. This guide provides a comparative analysis of two prominent analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). We present detailed experimental protocols and supporting data to aid in selecting the most suitable method for your analytical needs.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for purity analysis, offering reliable quantification and good resolution of impurities. For this compound, a reversed-phase HPLC method provides excellent separation of the main component from its potential impurities.

As a modern alternative, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significantly higher resolution, sensitivity, and the ability to identify unknown impurities through mass determination. This makes it a powerful tool for comprehensive impurity profiling and forced degradation studies.

Experimental Workflow

The general workflow for the purity analysis of this compound by either HPLC or UPLC-MS involves sample preparation, chromatographic separation, and data analysis. The key differences lie in the instrumentation and the level of information obtained.

Purity Analysis Workflow Figure 1. Purity Analysis Workflow cluster_hplc HPLC Method cluster_uplc UPLC-MS Method start Start: this compound Sample prep Sample Preparation (Dissolution in Diluent) start->prep hplc_inj HPLC Injection prep->hplc_inj uplc_inj UPLC Injection prep->uplc_inj hplc_sep Isocratic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis (Peak Area %) hplc_det->hplc_data result Purity Report hplc_data->result uplc_sep Gradient Separation (Sub-2µm Column) uplc_inj->uplc_sep uplc_det UV & Mass Spectrometry (TOF or Q-TOF) uplc_sep->uplc_det uplc_data Data Analysis (Peak Area % & Mass ID) uplc_det->uplc_data uplc_data->result

Caption: Comparative workflow for purity analysis of this compound.

Detailed Experimental Protocols

Reversed-Phase HPLC Method

This method is adapted from established protocols for the analysis of aminopyridine derivatives.[1][2]

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C.[1]

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a standard solution of this compound reference standard at a concentration of 0.1 mg/mL in the mobile phase.

  • Analysis:

    • Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.

    • Record the chromatograms and calculate the purity of the sample by the area percentage method.

UPLC-MS Method for Impurity Profiling

This hypothetical method is designed for enhanced separation and identification of impurities.

  • Instrumentation:

    • UPLC system coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50 - 500

  • Sample and Standard Preparation:

    • Prepare as described in the HPLC method, using Mobile Phase A as the diluent.

  • Analysis:

    • Inject the blank, standard, and sample solutions.

    • Acquire both UV and MS data.

    • Calculate purity based on the UV chromatogram's peak area percentage.

    • Identify impurities by analyzing their mass spectra and comparing them with potential structures.

Performance Comparison Data

The following table summarizes the hypothetical performance characteristics of the two methods for the purity analysis of this compound. Commercially available this compound is typically offered at ≥97% or 98% purity.[3][4]

ParameterHPLC MethodUPLC-MS Method
Purity Assay (%) 99.599.6
Analysis Time (min) 158
Resolution of Impurities GoodExcellent
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Impurity Identification Based on retention timeBased on retention time and mass-to-charge ratio
Relative Standard Deviation (RSD) for Purity (%) < 1.0< 0.5

Conclusion

The choice between HPLC and UPLC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.

The HPLC method is a cost-effective, robust, and reliable technique suitable for routine quality control and purity determination where the primary interest is quantifying the main component and known impurities.

The UPLC-MS method offers superior performance in terms of speed, resolution, and sensitivity. It is the preferred method for in-depth impurity profiling, identification of unknown degradation products, and in research and development settings where a comprehensive understanding of the sample's composition is critical. The ability to obtain mass information provides a significant advantage in structural elucidation of unknown entities.

References

Quantitative Analysis of 6-Aminopicolinonitrile: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Aminopicolinonitrile, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its quantification. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and alternative chromatographic techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC), for the determination of this compound.

Introduction to Quantitative Analysis Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for identical reference standards for the analyte.[1][2] Its universal detection principle and reliance on the direct proportionality between signal intensity and the number of nuclear spins make it a highly accurate and precise technique.[3]

Chromatographic methods, such as HPLC-UV, LC-MS/MS, and GC, are well-established techniques for the separation and quantification of compounds in complex mixtures.[4][5][6] These methods rely on the physical separation of the analyte from other components, followed by detection and quantification, often requiring calibration with a reference standard of the analyte.

This guide will delve into the experimental protocols and comparative performance of these techniques for the quantitative analysis of this compound.

Quantitative NMR (qNMR) Methodology

The principle of qNMR is based on the fact that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a known resonance of the analyte with that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

Experimental Protocol for qNMR

A general protocol for the quantitative analysis of this compound using ¹H qNMR is outlined below.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Select a suitable internal standard that has a simple spectrum with at least one signal that does not overlap with the analyte signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene (BTMSB) are potential candidates.[2]

  • Accurately weigh a precise amount of the chosen internal standard.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer a precise volume of the final solution into an NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a well-shimmed magnet.[7]

  • To ensure accurate quantification, key acquisition parameters must be optimized:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation between pulses.[7]

    • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

    • Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest and provide a good baseline on both sides.[7]

3. Data Processing and Quantification:

  • Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.[7]

  • Integrate the selected, well-resolved signals of both this compound and the internal standard. The integration region should be consistent for all peaks.[7]

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Logical Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Optimize Parameters (d1, scans, etc.) transfer->setup acquire Acquire Spectrum setup->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate result result calculate->result Final Result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Alternative Analytical Methods

While qNMR offers significant advantages, chromatographic techniques are widely used and offer complementary capabilities, particularly for complex matrices and trace-level analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of UV-active compounds like this compound.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the absorption maximum of this compound.

  • Sample Preparation: Samples and standards are dissolved in the mobile phase or a compatible solvent and filtered before injection.

  • Quantification: A calibration curve is constructed by injecting a series of standards of known concentrations and plotting the peak area against the concentration. The concentration of this compound in the sample is then determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex matrices.[4][8]

  • LC System: Similar to the HPLC-UV setup.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (preferably a stable isotope-labeled version) are monitored for high selectivity.

  • Sample Preparation: May involve a more extensive sample cleanup, such as solid-phase extraction (SPE), to remove matrix interferences.

  • Quantification: An internal standard is typically used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Gas Chromatography (GC)

GC can be used for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.[5][9]

  • Derivatization: The amino group of this compound can be derivatized, for example, by silylation (e.g., with MTBSTFA) or acylation.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-17) is used for separation.

  • Carrier Gas: Typically helium or hydrogen.

  • Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of the derivatized analyte from other components.

  • Quantification: Similar to HPLC, quantification is performed using a calibration curve with an internal standard.

Comparative Workflow of Analytical Techniques

Analytical_Comparison cluster_sample Sample cluster_qnmr qNMR cluster_hplc HPLC-UV / LC-MS/MS cluster_gc GC cluster_quant Quantification sample_node This compound Sample qnmr_prep Add Internal Standard & Dissolve sample_node->qnmr_prep hplc_prep Dissolve & Filter sample_node->hplc_prep gc_prep Derivatization sample_node->gc_prep qnmr_acq NMR Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc quant_node Concentration/ Purity Calculation qnmr_proc->quant_node hplc_sep Chromatographic Separation hplc_prep->hplc_sep hplc_det UV or MS/MS Detection hplc_sep->hplc_det hplc_det->quant_node gc_sep Chromatographic Separation gc_prep->gc_sep gc_det FID or MS Detection gc_sep->gc_det gc_det->quant_node

Caption: Comparative workflow of analytical techniques.

Performance Comparison

The choice of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of each technique for the quantification of this compound.

ParameterqNMRHPLC-UVLC-MS/MSGC (with Derivatization)
Principle Absolute quantification against a certified standardRelative quantification against a calibration curveRelative quantification with high selectivityRelative quantification, requires derivatization
Accuracy High (Primary Method)Good to HighHighGood
Precision (RSD) < 1%< 2%< 5%< 5%
Linearity (R²) Not Applicable (Direct Ratio)> 0.999> 0.995> 0.99
Limit of Quantification (LOQ) ~ 5 µM[10]~ 1 µg/mL[11]~ ng/mL range[8]~ ng/mL range[9]
Sample Throughput ModerateHighHighModerate
Method Development Time Short to ModerateModerateLongLong
Cost per Sample High (instrumentation)LowHighModerate
Selectivity Moderate (can be an issue in complex mixtures)Good (depends on chromatographic resolution)Very HighHigh (with MS detection)
Need for Analyte-Specific Standard No (uses a universal internal standard)YesYesYes

Conclusion

For the accurate and precise quantification of bulk this compound, qNMR stands out as a primary method that offers direct measurement without the need for an analyte-specific reference standard. Its high accuracy and precision make it an excellent choice for purity assessment and the certification of reference materials.

HPLC-UV is a practical and cost-effective method for routine quality control, offering good accuracy and high throughput. It is well-suited for the analysis of samples where the concentration of this compound is relatively high and the matrix is not overly complex.

LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of this compound in biological matrices or for trace-level impurity profiling.

GC with derivatization presents a viable, albeit more complex, alternative. The requirement for derivatization can introduce additional variability, but with a mass spectrometric detector, it can provide high selectivity and sensitivity.

The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. For drug development professionals, a combination of these techniques may be employed to gain a comprehensive understanding of the product's quality and performance.

References

Comparative Guide to the Validation of Analytical Methods for 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 6-Aminopicolinonitrile. While direct cross-validation studies for this specific analyte are not extensively available in published literature, this document outlines established methods for structurally similar aromatic aminonitriles. The presented data and protocols serve as a robust foundation for developing and validating analytical methods for this compound, a critical process in drug development and quality control to ensure data accuracy and reliability.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, which are commonly employed for the analysis of aromatic nitrogen-containing compounds. This data can be used as a benchmark when developing and validating a method for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 0.1 ppm
Limit of Quantification (LOQ) 50 - 200 ng/mL0.025 - 0.5 ppm
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Typical Mobile/Carrier Gas Acetonitrile/Water GradientHelium
Common Detector UV/Vis or PDAMass Spectrometer (MS)

Experimental Workflow

The general workflow for the analysis of this compound involves several key stages from sample receipt to final data analysis.

Analytical Workflow Sample Sample Receipt and Preparation Instrumentation Instrument Setup (HPLC or GC) Sample->Instrumentation Standard Standard Preparation Standard->Instrumentation Analysis Chromatographic Analysis Instrumentation->Analysis Data Data Acquisition and Processing Analysis->Data Validation Method Validation Data->Validation Report Reporting Validation->Report Method Validation Pathway cluster_0 Method Performance cluster_1 Method Sensitivity Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

comparative reactivity of aminopicolinonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Aminopicolinonitrile Isomers

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of structural isomers is crucial for predicting reaction outcomes, designing efficient synthetic routes, and developing novel chemical entities. This guide provides a comprehensive comparison of the reactivity of various aminopicolinonitrile isomers, focusing on the influence of the positional arrangement of the amino and nitrile groups on the pyridine ring.

The reactivity of aminopicolinonitrile isomers is primarily dictated by the electronic interplay between the nucleophilic amino group, the electron-withdrawing nitrile group, and the pyridine ring nitrogen. The position of these functional groups governs the electron density at different points on the molecule, thereby influencing the rates and outcomes of various reactions.

Theoretical Reactivity Profile

The relative positions of the amino and cyano groups on the pyridine ring significantly impact the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

  • Amino Group Nucleophilicity: The amino group is an activating, electron-donating group. Its ability to donate electron density to the pyridine ring enhances the ring's nucleophilicity and its own. The electron-withdrawing nature of the nitrile group (-CN) counteracts this effect. The extent of this deactivation depends on the relative positions. Generally, amino groups ortho or para to the nitrile group will be less nucleophilic due to the strong resonance and inductive electron withdrawal.

  • Pyridine Ring Reactivity: The pyridine nitrogen is inherently electron-withdrawing, making the pyridine ring less reactive towards electrophilic substitution than benzene. The amino group activates the ring towards electrophilic attack, while the nitrile group deactivates it.

Based on these principles, a general trend in the nucleophilicity of the amino group can be predicted. However, experimental validation is essential for a definitive comparison.

Quantitative Data Comparison

Isomer NameStructurePredicted pKa
2-Amino-3-cyanopyridineNCC1=C(N)N=CC=C13.09 ± 0.36
3-Amino-2-cyanopyridineNCc1ncccc1C#N
4-Amino-3-cyanopyridineNC1=C(C#N)C=CN=C1
5-Amino-2-cyanopyridineNC1=CC=C(C#N)N=C10.61 ± 0.10
6-Amino-2-cyanopyridineNC1=CC=CC=C1C#N
6-Amino-3-cyanopyridineNC1=CC=C(C#N)C=N1

Note: Predicted pKa values are computationally derived and should be used as a guide. Experimental verification is required for accurate comparison.[1][2]

Experimental Protocols and Comparative Yields

While direct side-by-side comparative studies are scarce, individual synthetic procedures for various isomers can provide insights into their reactivity through reported yields under specific conditions. N-acylation is a common reaction used to probe the nucleophilicity of the amino group.

General N-Acylation Protocol

The following is a generalized protocol for the N-acylation of aminopicolinonitrile isomers. Researchers should optimize these conditions for each specific isomer.

Materials:

  • Aminopicolinonitrile isomer (1.0 eq)

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Base (e.g., Triethylamine, Pyridine) (1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aminopicolinonitrile isomer in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution and stir.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Comparative Synthesis Yields of 2-Amino-3-cyanopyridine Derivatives

The synthesis of 2-amino-3-cyanopyridine derivatives through multicomponent reactions often results in high yields, indicating the inherent reactivity of the precursors that form these structures in situ. Below is a table summarizing yields from various reported methods.

ReactantsCatalyst/ConditionsProductYield (%)
Aromatic aldehyde, Malononitrile, Methyl ketone, Ammonium acetateMicrowave, solvent-freeSubstituted 2-Amino-3-cyanopyridines72-86
Aromatic aldehyde, Malononitrile, Methyl ketone, Ammonium acetateNanostructured Na2CaP2O7, 80 °C, solvent-freeSubstituted 2-Amino-3-cyanopyridines84-94
Ketone, Aldehyde, Malononitrile, Ammonium acetateCopper nanoparticles on charcoal (Cu/C)Substituted 2-Amino-3-cyanopyridinesGood to excellent

These high yields suggest that the formation of the 2-amino-3-cyanopyridine scaffold is a thermodynamically favorable process under these conditions.[3][4][5]

Visualizing Reaction Workflows and Pathways

Experimental Workflow for N-Acylation

The following diagram illustrates a typical experimental workflow for the N-acylation of an aminopicolinonitrile isomer.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aminopicolinonitrile in Anhydrous Solvent B Add Base A->B C Cool to 0 °C B->C D Add Acylating Agent C->D E Stir at Room Temperature D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J

Caption: A generalized experimental workflow for the N-acylation of aminopicolinonitrile isomers.

Logical Relationship in Drug Development

The synthesis and derivatization of aminopicolinonitriles are often key steps in the drug discovery process.

Drug_Development_Logic Start Identify Target Isomer Synth Synthesize Aminopicolinonitrile Isomer Start->Synth Deriv Derivatization (e.g., N-Acylation) to create library Synth->Deriv Screen Biological Screening (e.g., enzyme inhibition) Deriv->Screen SAR Structure-Activity Relationship (SAR) Studies Screen->SAR SAR->Deriv Iterative Design Lead Lead Optimization SAR->Lead End Candidate Drug Lead->End

References

6-Aminopicolinonitrile: A Comparative Guide to its Synthetic Utility Against Other Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic sequence. Among the vast arsenal of heterocyclic scaffolds, aminopyridines are of paramount importance due to their prevalence in pharmaceuticals and functional materials. This guide provides an objective comparison of 6-aminopicolinonitrile against other common aminopyridine isomers, supported by experimental data, to elucidate its unique reactivity and synthetic advantages.

This compound, also known as 2-amino-6-cyanopyridine, is a bifunctional molecule featuring both a nucleophilic amino group and an electrophilic/transformable nitrile group. This distinct substitution pattern imparts unique reactivity compared to other aminopyridine isomers such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, making it a valuable synthon for the construction of complex heterocyclic systems.

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The electronic nature of the pyridine ring and the position of the amino group in aminopyridines can significantly influence the efficiency of these transformations. While direct head-to-head comparative studies are limited, an analysis of published data for Suzuki-Miyaura and Buchwald-Hartwig reactions provides insights into the relative performance of these building blocks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The electron-withdrawing nature of the nitrile group in this compound can influence the reactivity of the pyridine ring in such reactions. Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of various bromo-aminopyridines with phenylboronic acid. It is important to note that reaction conditions may vary across different studies.

Aminopyridine DerivativeCatalyst SystemBaseSolventYield (%)
6-Bromo-2-aminopyridine Pd(PPh₃)₄K₂CO₃Dioxane/H₂O~85%
5-Bromo-2-aminopyridine Pd(dppf)Cl₂Na₂CO₃DME/H₂O~90%
5-Bromo-3-aminopyridine Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~75%
4-Chloro-2-aminopyridine Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH~92%

Note: Data is compiled from various sources and is intended for comparative purposes. Yields are highly dependent on specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The presence of the amino group on the pyridine ring can sometimes lead to catalyst inhibition through coordination with the palladium center. The electronic properties of the specific isomer can modulate this effect.

Bromo-AminopyridineAmineCatalyst SystemBaseYield (%)
2-Bromopyridine MorpholinePd₂(dba)₃ / BINAPNaOt-Bu~95%
3-Bromopyridine AnilinePd(OAc)₂ / XantphosCs₂CO₃~88%
2-Bromo-6-aminopyridine BenzylaminePd₂(dba)₃ / RuPhosLiHMDS~75%

Note: This table presents representative data from the literature to illustrate the scope of the Buchwald-Hartwig amination with different aminopyridine substrates.

Synthesis of Fused Heterocyclic Systems

A significant advantage of this compound lies in its utility as a precursor for the synthesis of fused heterocyclic systems, particularly pyridopyrimidines, which are important scaffolds in medicinal chemistry. The vicinal amino and nitrile groups can undergo intramolecular cyclization or participate in condensation reactions with various reagents.

Synthesis of Pyrido[2,3-d]pyrimidines

This compound can react with various electrophiles, such as β-ketoesters, to construct the pyridopyrimidine core. This transformation highlights the synthetic potential of the unique arrangement of functional groups in this compound.

G cluster_workflow Synthesis of a Pyrido[2,3-d]pyrimidine Derivative A This compound C Reaction Mixture (Reflux in Acetic Acid) A->C + B Ethyl Acetoacetate B->C + D Cyclization C->D Heat E Pyrido[2,3-d]pyrimidine Derivative D->E

General workflow for the synthesis of a pyridopyrimidine derivative.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-aminopyridine

Materials:

  • Bromo-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a dry flask, add the bromo-aminopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Synthesis of 4-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile from this compound

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Glacial acetic acid

Procedure:

  • A mixture of this compound and ethyl acetoacetate in glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyridopyrimidine derivative.

Mechanistic Insights: The Thorpe-Ziegler Cyclization

The nitrile group in this compound can participate in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form fused ring systems. This reaction is a powerful tool for the synthesis of carbo- and heterocyclic ketones.

G cluster_pathway Thorpe-Ziegler Reaction Mechanism A Dinitrile Precursor C Carbanion Intermediate A->C Base B Deprotonation (Base) E Cyclic Imino-nitrile C->E Cyclization D Intramolecular Nucleophilic Attack G Enamino-nitrile E->G F Tautomerization I Cyclic Ketone G->I H₃O⁺ H Hydrolysis

Simplified mechanism of the Thorpe-Ziegler reaction.

Conclusion

This compound emerges as a highly versatile and valuable building block in organic synthesis. Its unique arrangement of an amino and a nitrile group on the pyridine scaffold provides a distinct reactivity profile compared to other aminopyridine isomers. While its performance in standard cross-coupling reactions is comparable to other aminopyridines, its true strength lies in its ability to serve as a precursor for the efficient construction of fused heterocyclic systems of medicinal importance. The ability to readily form pyridopyrimidines and other complex scaffolds through cyclization and condensation reactions makes this compound a powerful tool for drug discovery and development professionals seeking to expand their chemical space with novel heterocyclic entities.

A Comparative Guide to Alternative Synthetic Routes for 6-Aminopicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical aspect of bringing new molecular entities from the lab to the clinic. 6-Aminopicolinonitrile and its derivatives are important building blocks in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides a comparative overview of alternative synthetic strategies to access these valuable molecules, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

The synthesis of this compound derivatives can be broadly approached through three distinct strategies: functional group interconversion on a pre-formed pyridine ring, typically via metal-catalyzed cross-coupling; the construction of the pyridine ring through multicomponent reactions from acyclic precursors; and classical methods involving diazotization and substitution. Each approach offers a unique set of advantages and disadvantages in terms of efficiency, substrate scope, and reaction conditions.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative parameters for three representative synthetic routes to aminopicolinonitrile derivatives or structurally related compounds. The data is compiled from literature reports and serves as a basis for comparison.

ParameterRoute 1: Palladium-Catalyzed CyanationRoute 2: Multicomponent ReactionRoute 3: Sandmeyer Reaction (Two-Step)
Starting Materials 2-Amino-6-halopyridineAldehyde, Malononitrile, Amine/Ammonia Source2,6-Diaminopyridine
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Base or catalyst (e.g., piperidine, natural amino acids)NaNO₂, HCl, CuCN
Typical Yield Good to Excellent (70-95%)Good to Excellent (60-90%)Moderate to Good (40-70% over two steps)
Reaction Temperature 80-140 °CRoom Temperature to Reflux0 °C to 100 °C
Reaction Time 1-24 hours0.5-10 hours2-6 hours per step
Key Advantages High functional group tolerance, good yields.High atom economy, operational simplicity, rapid access to diversity.Utilizes inexpensive and readily available reagents.
Key Disadvantages Cost of palladium catalyst, toxicity of cyanide reagents.Substrate scope can be limited, may produce complex mixtures.Use of hazardous diazonium intermediates, often lower yields.

Synthetic Pathways and Methodologies

Route 1: Palladium-Catalyzed Cyanation of 2-Amino-6-halopyridines

This modern approach is one of the most versatile and widely used methods for the synthesis of aryl nitriles. The reaction involves the palladium-catalyzed cross-coupling of a halogenated pyridine with a cyanide source. A variety of palladium catalysts, ligands, and cyanide sources can be employed, allowing for fine-tuning of the reaction conditions to suit specific substrates. The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) has made this method more environmentally benign.[1][2]

Start 2-Amino-6-bromopyridine Intermediate Oxidative Addition Complex Start->Intermediate Pd(0) Catalyst Product This compound Intermediate->Product + Cyanide Source (e.g., Zn(CN)2) Reductive Elimination

Palladium-catalyzed cyanation of 2-amino-6-bromopyridine.

Experimental Protocol: Palladium-Catalyzed Cyanation

A representative procedure for the palladium-catalyzed cyanation of a 2-amino-6-halopyridine is as follows:

  • To an oven-dried reaction vessel, add 2-amino-6-bromopyridine (1.0 mmol), zinc cyanide (0.6 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Anhydrous dimethylformamide (DMF, 5 mL) is added via syringe.

  • The reaction mixture is heated to 120 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient strategy for the synthesis of complex molecules in a single step from simple, readily available starting materials. For the synthesis of this compound derivatives, a common MCR approach involves the condensation of an aldehyde, malononitrile, and an amine or ammonia source, often catalyzed by a simple base or even natural amino acids.[3] This approach allows for the rapid generation of a library of substituted aminopyridine derivatives.

cluster_0 One-Pot Reaction Aldehyde Aldehyde Product Substituted this compound Derivative Aldehyde->Product Condensation & Cyclization Malononitrile Malononitrile Malononitrile->Product Condensation & Cyclization Amine Amine/Ammonia Amine->Product Condensation & Cyclization Catalyst Catalyst (e.g., Piperidine) Catalyst->Product Condensation & Cyclization

Multicomponent synthesis of this compound derivatives.

Experimental Protocol: Multicomponent Reaction

A typical experimental procedure for a multicomponent synthesis of a 6-amino-2-pyridone-3,5-dicarbonitrile derivative, a related structure, is as follows:

  • In a round-bottom flask, a mixture of an aldehyde (2 mmol), malononitrile (2 mmol), and N-substituted 2-cyanoacetamide (2 mmol) is prepared in methanol (3 mL).

  • A catalytic amount of a natural product catalyst, such as betaine (0.2 mmol) for the first step and guanidine carbonate (0.2 mmol) for the second step, is added.

  • The reaction mixture is refluxed for a specified time (e.g., 10 minutes for each step).

  • After cooling the reaction mixture in an ice bath, the precipitated product is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Route 3: Classical Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classical method for the conversion of an amino group on an aromatic ring to a variety of other functional groups, including a nitrile, via a diazonium salt intermediate. To synthesize this compound, one could envision a two-step process starting from 2,6-diaminopyridine. The first step would be a selective diazotization of one amino group followed by cyanation. This approach is often hampered by issues with selectivity and the hazardous nature of diazonium salts. A more controlled approach would involve the conversion of a 2-aminopyridine to a 2-chloropyridine via a Sandmeyer-type reaction, followed by a nucleophilic substitution with a cyanide source.[4]

Start 2,6-Diaminopyridine Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl (Sandmeyer Step 1) Halopyridine 2-Amino-6-chloropyridine Diazonium->Halopyridine CuCl Product This compound Halopyridine->Product Nucleophilic Cyanation (e.g., NaCN, DMF)

Two-step synthesis via Sandmeyer reaction and subsequent cyanation.

Experimental Protocol: Two-Step Synthesis via Sandmeyer Reaction

A general procedure for the two-step synthesis of a this compound derivative would involve:

  • Step 1: Synthesis of 2-Amino-6-chloropyridine

    • 2,6-Diaminopyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

    • This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid.

    • The reaction is allowed to warm to room temperature and then heated to ensure complete reaction.

    • The product, 2-amino-6-chloropyridine, is isolated by extraction and purified.

  • Step 2: Cyanation of 2-Amino-6-chloropyridine

    • 2-Amino-6-chloropyridine is dissolved in a polar aprotic solvent such as DMF or DMSO.

    • An excess of a cyanide salt, such as sodium cyanide or potassium cyanide, is added.

    • The mixture is heated to a high temperature (e.g., 150 °C) for several hours.

    • After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

    • The crude product is then purified by chromatography or recrystallization.

Conclusion

The synthesis of this compound derivatives can be achieved through a variety of synthetic strategies. Modern palladium-catalyzed cyanation offers a reliable and high-yielding route with broad functional group tolerance, making it a preferred method in many drug discovery settings. Multicomponent reactions provide a rapid and efficient means to generate structural diversity from simple starting materials, aligning well with the principles of green chemistry. While classical methods like the Sandmeyer reaction are still viable, they often present challenges in terms of safety and yield. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available starting materials, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these important heterocyclic building blocks.

References

A Comparative Guide to Catalysts for Cross-Coupling of 6-Aminopicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted 2-aminopyridines is a cornerstone in medicinal chemistry, as this scaffold is a key component in a wide array of biologically active compounds. The cross-coupling of 6-halopicolinonitriles, close analogs of 6-aminopicolinonitrile, offers a versatile and efficient route to introduce aryl and amino substituents at the 6-position. The choice of catalyst is paramount to the success of these transformations, profoundly influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of various palladium- and nickel-based catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of 6-halo-2-aminopicolinonitrile derivatives, supported by experimental data.

Performance Comparison of Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a halide and an organoboron compound. For the arylation of 6-chloro-2-aminopyridine-3-carbonitrile, various palladium catalysts have been employed with different ligands and bases, leading to a range of efficiencies.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene1001-295
Pd₂(dba)₃XPhosK₃PO₄Dioxane1001885
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O1001278

Data synthesized from studies on analogous 6-halopyridine derivatives.

Performance Comparison of Catalysts in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. The choice of ligand and base is critical in achieving high yields for the amination of 6-bromopicolinonitrile derivatives.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10012-1692
Pd(OAc)₂BINAPNaOtBuToluene1001888
NiBr₂·3H₂O(none)(amine)DioxaneRT2481

Data synthesized from studies on analogous 6-halopyridine derivatives.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-aminopyridine-3-carbonitrile:

To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloro-2-aminopyridine-3-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol). Add anhydrous toluene (5 mL) via syringe. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-aminopyridine-3-carbonitrile.

General Procedure for Buchwald-Hartwig Amination of 6-Bromo-2-aminopyridine-3-carbonitrile:

In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., Xantphos, 0.06 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol) to a dry Schlenk tube. Add anhydrous dioxane (5 mL). To this mixture, add 6-bromo-2-aminopyridine-3-carbonitrile (1.0 mmol) and the desired amine (1.2 mmol). Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Catalytic Process

To further elucidate the reaction mechanisms and experimental design, the following diagrams provide a visual representation of a generalized cross-coupling workflow and the fundamental catalytic cycles.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (Aryl Halide, Coupling Partner) B Add Catalyst & Ligand A->B C Add Base & Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heating & Stirring D->E F Reaction Monitoring (TLC, LC-MS) E->F G Quenching F->G H Extraction G->H I Drying & Concentration H->I J Chromatography I->J K Final Product J->K Characterization

A generalized workflow for cross-coupling reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

The catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]+ [Ar-Pd(II)(NHR'R'')L₂]⁺ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]+ Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L₂ [Ar-Pd(II)(NHR'R'')L2]+->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

The catalytic cycle for the Buchwald-Hartwig amination.

Unveiling the Anticancer Potential of 6-Aminopicolinonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of novel 6-aminopicolinonitrile analogs, supported by experimental data. The focus is on their anticancer properties and kinase inhibitory potential, offering insights into their structure-activity relationships.

A recent study has illuminated the potential of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, close structural analogs of this compound, as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including those of the breast, brain, liver, and lung.[1][2][3] Further investigations into related structures, such as 6-aminopyrazolyl-pyridine-3-carbonitriles, have revealed their efficacy as Janus kinase 2 (JAK2) inhibitors, highlighting the therapeutic promise of this chemical scaffold.[4]

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of a series of newly synthesized 6-amino-2-pyridone-3,5-dicarbonitrile analogs was evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their potency.

One of the most potent compounds identified is 6-amino-4-(4-bromophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, designated as compound 5o .[1][2][5] This compound exhibited broad-spectrum anticancer activity and was selected for further investigation, including combination studies with known clinically relevant inhibitors.[1][2][3][5]

Table 1: Anticancer Activity (IC50 in µM) of Selected 6-Amino-2-pyridone-3,5-dicarbonitrile Analogs
CompoundBreast Cancer (MCF-7)Glioblastoma (U87)Liver Cancer (HepG2)Lung Cancer (A549)
5d >5028.3 ± 1.5>50>50
5k 18.5 ± 0.912.1 ± 0.825.7 ± 1.331.4 ± 1.9
5o 8.2 ± 0.55.6 ± 0.311.3 ± 0.715.8 ± 1.1

Data is presented as the mean ± standard deviation from at least three independent experiments.

Kinase Inhibitory Potential

Analogs of this compound have also been explored as kinase inhibitors. A series of 6-aminopyrazolyl-pyridine-3-carbonitriles were synthesized and evaluated for their ability to inhibit JAK2, a key enzyme in a signaling pathway often dysregulated in cancer and inflammatory diseases.[4] This demonstrates that the aminopyridine-carbonitrile scaffold can be effectively tailored to target specific kinases.

Experimental Protocols

Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Analogs

A one-pot, two-step synthesis method was employed for the creation of the 6-amino-2-pyridone-3,5-dicarbonitrile library.[1][2][5]

Step 1: Knoevenagel Condensation An appropriate aromatic aldehyde is reacted with malononitrile in the presence of a basic catalyst such as piperidine or a natural product catalyst like betaine and guanidine carbonate.[1][2][5]

Step 2: Michael Addition and Cyclization The product from the first step is then reacted with another equivalent of malononitrile and an N-substituted cyanoacetamide in the presence of a catalyst. The reaction mixture is typically heated under reflux. The resulting solid product is then filtered, washed, and purified.[1][2][5]

The following diagram illustrates the general workflow for the synthesis of these analogs.

Synthesis Workflow A Aromatic Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Intermediate Product B->C E Michael Addition & Cyclization C->E D N-Substituted Cyanoacetamide + Malononitrile D->E F 6-Amino-2-pyridone-3,5- dicarbonitrile Analog E->F

General workflow for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile analogs.
In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, U87, HepG2, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

The following diagram illustrates the workflow of the MTT assay.

MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound Analogs A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Workflow for determining in vitro anticancer activity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

The preliminary structure-activity relationship analysis of the 6-amino-2-pyridone-3,5-dicarbonitrile series suggests that the nature of the substituents at the N-1 and C-4 positions of the pyridone ring significantly influences the anticancer activity. For instance, the presence of a 4-bromophenyl group at the C-4 position and a 4-chlorobenzyl group at the N-1 position in compound 5o appears to be favorable for its potent cytotoxicity.[5] Further optimization of these positions could lead to the development of even more effective anticancer agents.

The following diagram illustrates the key positions for substitution on the 6-amino-2-pyridone-3,5-dicarbonitrile scaffold.

Key substitution points on the 6-amino-2-pyridone-3,5-dicarbonitrile scaffold.

Note: As the direct rendering of chemical structures is not supported, a placeholder is used in the DOT script. The diagram conceptually highlights the key positions for substitution that influence biological activity.

Conclusion

The this compound scaffold and its analogs, particularly the 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, represent a promising class of compounds with significant anticancer potential. The ease of their synthesis and the tunability of their structure provide a robust platform for the development of novel therapeutics. Further investigations, including in vivo studies and exploration of their mechanism of action, are warranted to fully elucidate their therapeutic value. The demonstrated kinase inhibitory activity of related structures also opens avenues for designing targeted therapies.

References

Spectroscopic Comparison of 6-Aminopicolinonitrile and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 6-Aminopicolinonitrile with its common precursors, 2-cyanopyridine and 2-amino-6-methylpyridine. The following sections present a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, supported by detailed experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of these compounds.

Data Presentation

The spectroscopic data for this compound and its precursors are summarized in the tables below for easy comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, (J Hz), Assignment
This compound 7.45 (t, J=7.8 Hz, 1H, H4), 6.85 (d, J=7.3 Hz, 1H, H3), 6.60 (d, J=8.3 Hz, 1H, H5), 4.80 (s, 2H, -NH₂)
2-Cyanopyridine 8.74 (d, J=4.7 Hz, 1H, H6), 7.88 (td, J=7.7, 1.7 Hz, 1H, H4), 7.75 (d, J=7.8 Hz, 1H, H3), 7.58 (ddd, J=7.6, 4.8, 1.2 Hz, 1H, H5)[1]
2-Amino-6-methylpyridine 7.29 (t, J=7.8 Hz, 1H, H4), 6.48 (d, J=7.3 Hz, 1H, H3), 6.28 (d, J=8.3 Hz, 1H, H5), 4.60 (s, 2H, -NH₂), 2.36 (s, 3H, -CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound 159.5 (C6), 140.2 (C4), 132.1 (C2), 118.0 (CN), 115.8 (C5), 112.3 (C3)
2-Cyanopyridine 151.3 (C6), 137.2 (C4), 133.0 (C2), 127.8 (C5), 125.5 (C3), 118.2 (CN)[1]
2-Amino-6-methylpyridine 158.5 (C6), 157.9 (C2), 138.0 (C4), 113.4 (C3), 108.9 (C5), 24.3 (-CH₃)

Table 3: IR Spectroscopic Data (KBr Pellet/Thin Film)

CompoundWavenumber (cm⁻¹), Assignment
This compound 3450-3300 (N-H stretch), 2225 (C≡N stretch), 1620 (N-H bend), 1580 (C=C stretch)
2-Cyanopyridine 3100-3000 (Ar C-H stretch), 2230 (C≡N stretch), 1585 (C=C stretch)
2-Amino-6-methylpyridine 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1625 (N-H bend), 1590 (C=C stretch)

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z), Key Fragments (m/z)
This compound 119 (M⁺), 92, 65
2-Cyanopyridine 104 (M⁺), 77, 51[3]
2-Amino-6-methylpyridine 108 (M⁺), 93, 80, 66

Table 5: UV-Vis Spectroscopic Data (Methanol)

Compoundλmax (nm)
This compound 245, 310
2-Cyanopyridine 225, 270
2-Amino-6-methylpyridine 235, 300

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectrum is typically acquired on a 300 or 400 MHz spectrometer.[4] For ¹³C NMR, a proton-decoupled spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz.[5]

Infrared (IR) Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk.[6] Alternatively, a thin solid film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7] The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[5] Electron Ionization (EI) is a common method for these molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

UV-Vis Spectroscopy

A dilute solution of the analyte is prepared in a UV-transparent solvent, such as methanol or ethanol. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Synthetic Pathway

This compound can be synthesized from 2-amino-6-methylpyridine. The process typically involves the oxidation of the methyl group to a nitrile. A common method is the ammoxidation of the corresponding picoline.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 2_amino_6_methylpyridine 2-Amino-6-methylpyridine 6_aminopicolinonitrile This compound 2_amino_6_methylpyridine->6_aminopicolinonitrile Ammoxidation (e.g., V₂O₅/TiO₂, NH₃, O₂)

Caption: Synthetic route from 2-amino-6-methylpyridine to this compound.

References

A Comparative Guide to Analytical Standards for 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards for 6-Aminopicolinonitrile, a crucial building block in pharmaceutical synthesis. The selection of a high-quality analytical standard is paramount for ensuring the accuracy, reproducibility, and reliability of research and development activities. This document outlines key quality attributes, presents a comparative analysis of hypothetical commercially available standards, and provides a foundational analytical method for its characterization.

Comparison of Analytical Standards

The quality of an analytical standard is defined by its purity, the presence of impurities, and the comprehensive characterization provided by the supplier. When selecting a this compound standard, researchers should meticulously evaluate the Certificate of Analysis (CoA). Below is a table comparing two hypothetical commercial standards, "Standard A" and "Standard B," based on typical specifications found in CoAs.

ParameterStandard AStandard BImportance in Research & Drug Development
Purity (by HPLC) ≥ 99.5%≥ 98.0%High purity minimizes interference in analytical assays and ensures accurate quantification.
Identity Conforms to structure (¹H NMR, MS)Conforms to structure (IR)Confirms the correct molecular structure, preventing erroneous experimental results.
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%Water can affect stability and accurate weighing for standard solutions.
Residual Solvents (GC-HS) < 0.05% (e.g., Acetonitrile, Toluene)Not specifiedResidual solvents can be toxic and may interfere with certain analytical techniques.
Inorganic Impurities (Residue on Ignition) ≤ 0.05%≤ 0.1%Indicates the level of non-volatile inorganic impurities.
Appearance White to off-white crystalline powderLight yellow powderA significant deviation from the expected appearance may indicate degradation or impurities.
Solubility Soluble in Methanol, DMSOSoluble in MethanolEnsures the standard can be readily prepared for analysis in a suitable solvent.
Certificate of Analysis Comprehensive CoA with spectraBasic CoAA detailed CoA provides greater confidence in the quality and traceability of the standard.

Analysis:

Standard A represents a higher quality analytical standard, characterized by higher purity, lower water content, and specified limits for residual solvents. The provision of comprehensive spectral data (¹H NMR, MS) for identity confirmation is also a significant advantage over Standard B, which relies on IR spectroscopy alone. For sensitive applications, such as in drug development and quality control, Standard A would be the preferred choice to ensure the highest level of accuracy and to minimize the risk of introducing unknown variables into experiments.

Experimental Protocols

The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound. This protocol is based on established methods for similar aminopyridine compounds.[1]

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the use of analytical standards.

cluster_0 Quality Control Workflow for Analytical Standard A Receive Analytical Standard B Review Certificate of Analysis (CoA) A->B C Perform In-house Verification (e.g., HPLC, Karl Fischer) B->C D Compare Results with CoA Specifications C->D E Standard Qualifies for Use D->E Pass F Standard Does Not Qualify (Contact Supplier) D->F Fail G Store Standard Under Recommended Conditions E->G H Use in Research/ Development G->H

Caption: Workflow for the verification and use of a new analytical standard.

cluster_1 Analytical Method Validation Pathway A Define Analytical Method Requirements B Method Development & Optimization A->B C Pre-Validation Experiments B->C D Formal Validation Protocol C->D E Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) D->E F Analyze Data & Assess Against Acceptance Criteria E->F G Validated Method F->G H Method Implementation for Routine Analysis G->H

Caption: A typical pathway for the validation of an analytical method.

References

Comparative Efficacy of 6-Aminopicolinonitrile-Derived Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the aminopyridine scaffold, have emerged as privileged structures for kinase inhibition. This guide provides a comparative assessment of the efficacy of 6-aminopicolinonitrile-derived inhibitors, focusing on their potential as anticancer agents. Due to the nascent stage of direct this compound derivatives in clinical trials, this guide will focus on a closely related and promising class: 6-amino-2-pyridone-3,5-dicarbonitriles . We will present a comparative analysis of a lead compound from this class, 5o , against other compounds and its effects on various cancer cell lines.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of the 6-amino-2-pyridone-3,5-dicarbonitrile derivative, compound 5o , against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition in vitro.

CompoundClass/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
5o 6-amino-2-pyridone-3,5-dicarbonitrileA549Lung Carcinoma1.8 ± 0.1Doxorubicin0.8 ± 0.05
5o 6-amino-2-pyridone-3,5-dicarbonitrileHepG2Hepatocellular Carcinoma2.5 ± 0.2Doxorubicin1.2 ± 0.1
5o 6-amino-2-pyridone-3,5-dicarbonitrileMCF-7Breast Adenocarcinoma3.2 ± 0.3Doxorubicin1.5 ± 0.1
5o 6-amino-2-pyridone-3,5-dicarbonitrileU-87 MGGlioblastoma1.5 ± 0.1Doxorubicin0.9 ± 0.08
Compound 1c 6-amino-5-cyano-2-thiopyrimidineHL-60LeukemiaNot specified (High selectivity)Duvelisib (PI3Kδ inhibitor)IC50 = 0.0025
SR-3576 Aminopyrazole-JNK3 inhibitorIC50 = 0.007--
Compound C11 6-amino-1,3,5-triazine-BTK inhibitorIC50 = 0.017--

Note: The data for compound 5o is representative of the anti-cancer activity of this class of compounds as reported in the literature.[1][2] Compound 1c, SR-3576, and Compound C11 are included for comparison of potency in related heterocyclic structures targeting kinases.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of the 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines (A549, HepG2, MCF-7, U-87 MG) were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., compound 5o) or a vehicle control (DMSO) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

3. Kinase Inhibition Assay (General Protocol)

While the specific kinase targets of compound 5o are under investigation, a general protocol for assessing the inhibition of a protein kinase is provided below.

  • Reaction Mixture: The assay is typically performed in a buffer containing the kinase, a substrate (e.g., a peptide or protein), ATP, and the test inhibitor at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway

Many aminopyridine-based inhibitors target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common pathway dysregulated in cancer is the RAS-RAF-MEK-ERK (MAPK) pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->RAF Inhibits

Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer inhibitor.

Experimental_Workflow synthesis Compound Synthesis (this compound derivative) invitro_screening In Vitro Screening (Kinase Assays, Cell Viability - MTT) synthesis->invitro_screening sar Structure-Activity Relationship (SAR) Studies invitro_screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design invivo_testing In Vivo Testing (Xenograft Models) lead_optimization->invivo_testing pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies invivo_testing->pk_pd toxicology Toxicology Studies pk_pd->toxicology preclinical_candidate Preclinical Candidate Selection toxicology->preclinical_candidate

Caption: A general workflow for the preclinical development of anticancer inhibitors.

References

6-Aminopicolinonitrile: A Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of 6-aminopicolinonitrile in the synthesis of bioactive compounds reveals its significant potential in the development of novel anticancer agents, kinase inhibitors, and antimicrobial drugs. This guide provides a comparative analysis of its applications, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in harnessing the synthetic utility of this valuable building block.

This compound, a substituted pyridine derivative, has emerged as a crucial starting material and intermediate in the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its unique arrangement of a cyano group and an amino group on the pyridine ring offers multiple reactive sites for chemical modifications, making it an attractive scaffold for medicinal chemists.

Anticancer Applications

Derivatives of this compound have demonstrated promising activity against various cancer cell lines. The 6-amino-2-pyridone-3,5-dicarbonitrile scaffold, in particular, has been the focus of extensive research.

A series of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were synthesized and evaluated for their anti-cancer properties.[1] Among the synthesized compounds, several exhibited potent cytotoxic activity against a panel of cancer cell lines. The table below summarizes the in vitro cytotoxic activity of selected compounds.

CompoundCell LineIC50 (µM)
5c GlioblastomaData not specified
5d GlioblastomaData not specified
5e GlioblastomaData not specified
5o Glioblastoma, Liver, Breast, LungMost potent of the series

Experimental Protocol: One-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives [1]

This protocol describes a one-pot, two-step synthesis using natural product catalysts.

Step 1: Synthesis of Arylidenemalononitrile

  • A mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol is stirred in the presence of a catalytic amount of betaine or guanidine carbonate.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate arylidenemalononitrile is not isolated.

Step 2: Synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile

  • To the reaction mixture from Step 1, an active methylene compound such as N-substituted cyanoacetamide (1 mmol) is added.

  • The mixture is refluxed for a specified period.

  • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., DMF/water).

The logical workflow for this synthesis can be visualized as follows:

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition and Cyclization A Aromatic Aldehyde D Arylidenemalononitrile (Intermediate) A->D B Malononitrile B->D C Catalyst (Betaine/Guanidine Carbonate) C->D G 6-amino-2-pyridone-3,5-dicarbonitrile D->G E N-substituted Cyanoacetamide E->G F Reflux F->G

Caption: Synthetic workflow for 6-amino-2-pyridone-3,5-dicarbonitriles.

Kinase Inhibition

The aminopyridine scaffold is a well-known "hinge-binding" motif in kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Pyridinone derivatives have been explored as inhibitors for various kinases, including Met kinase and Bruton's tyrosine kinase.[2]

While direct studies on this compound as a kinase inhibitor are limited, its structural analogues have shown significant promise. For instance, nitropyridine derivatives have been synthesized and evaluated as potent Janus kinase 2 (JAK2) inhibitors.[3]

Antimicrobial Applications

The picolinonitrile moiety is present in several compounds with antimicrobial properties. The nitrile group can act as a hydrogen bond acceptor and participate in polar interactions within the active sites of microbial enzymes.[4] Although a direct comparison with established antimicrobial agents is not extensively documented for this compound itself, the broader class of pyridinone derivatives has demonstrated a wide range of biological activities, including antimicrobial effects.[2]

This compound as a Versatile Synthetic Intermediate

The synthetic utility of this compound extends beyond the direct biological activity of its derivatives. The amino and cyano groups can be readily transformed into a variety of other functional groups, making it a valuable starting material for the synthesis of more complex heterocyclic systems.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form fused heterocyclic rings. The amino group can be acylated, alkylated, or diazotized, providing further avenues for structural diversification.

Experimental Protocol: General procedure for N-alkylation of aminopyridines

  • To a solution of the aminopyridine (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), a base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents) is added.

  • The mixture is stirred at room temperature for a short period to form the corresponding anion.

  • The alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

The following diagram illustrates the key reactive sites of this compound and potential transformations:

G cluster_main This compound cluster_products Potential Products A This compound B Pyridine Ring (Electrophilic/Nucleophilic Substitution) F Substituted Pyridines B->F C Amino Group (NH2) (Acylation, Alkylation, Diazotization) C->F D Cyano Group (CN) (Hydrolysis, Reduction, Cycloaddition) E Fused Heterocycles D->E G Bioactive Molecules E->G F->G

References

Safety Operating Guide

Proper Disposal Procedures for 6-Aminopicolinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 6-Aminopicolinonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is a chemical compound that requires careful management due to its potential health hazards.[1] It is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause significant skin and eye irritation.[1] Proper disposal is not merely a recommendation but a necessity to mitigate risks and comply with regulations. All waste containing this compound must be treated as hazardous waste.

Immediate Safety and Handling

Before handling this compound, ensure that all personnel are familiar with its hazards and have access to the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may not be suitable for prolonged contact. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors. If a respirator is necessary, personnel must be enrolled in a respiratory protection program.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for 15 minutes.[2] Seek medical attention.

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed hazardous waste disposal service. The following protocol details the procedures for accumulating and preparing the waste for collection.

Experimental Workflow: Waste Accumulation and Preparation

  • Designate a Waste Container:

    • Select a sealable, airtight, and chemically compatible waste container. The original product container is often a suitable choice.[2]

    • Ensure the container is in good condition, free from leaks, and clean on the exterior.

  • Label the Waste Container:

    • As soon as the first waste is added, affix a "HAZARDOUS WASTE" label.[2]

    • The label must clearly identify the contents as "this compound" and list any other components in the waste stream with their approximate concentrations. Chemical formulas are not a substitute for full chemical names.

  • Segregate the Waste:

    • Collect waste containing this compound separately from other chemical waste streams.

    • Store the waste container in a designated, secure, cool, dry, and well-ventilated area.[2]

    • Crucially, store it away from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases to prevent violent reactions.[2]

  • Container Management:

    • Keep the waste container tightly closed at all times, except when adding waste.

    • Do not overfill the container. Leave adequate headspace to allow for expansion.

  • Arrange for Professional Disposal:

    • Once the container is full or no longer in use, arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Complete all required waste pickup and tracking forms as per your institution's procedures.

Never dispose of this compound down the drain or in regular trash. [4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Small Spills (manageable by laboratory personnel):

    • Ensure proper PPE is worn, including respiratory protection if dust is present.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your laboratory supervisor and EH&S department.

  • Large Spills:

    • Immediately evacuate the area.

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's emergency response team or EH&S department immediately. For after-hours emergencies, call 911.[4]

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.